PF-06952229
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[[2-(5-chloro-2-fluorophenyl)-5-propan-2-ylpyridin-4-yl]amino]-N-(1,3-dihydroxypropan-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN4O3/c1-13(2)17-10-27-21(16-7-14(24)3-4-19(16)25)8-22(17)29-20-5-6-26-9-18(20)23(32)28-15(11-30)12-31/h3-10,13,15,30-31H,11-12H2,1-2H3,(H,28,32)(H,26,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBLCOKXDQHSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1NC2=C(C=NC=C2)C(=O)NC(CO)CO)C3=C(C=CC(=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801333-55-0 | |
| Record name | PF-06952229 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801333550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06952229 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KKS7U3X86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of PF-06952229
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06952229 is a potent and selective, orally bioavailable small-molecule inhibitor of the transforming growth factor-β receptor 1 (TGF-β-R1), a serine/threonine kinase also known as activin receptor-like kinase 5 (ALK5). By specifically targeting and inhibiting TGF-β-R1, this compound disrupts the canonical TGF-β signaling pathway, which plays a critical role in tumor progression, immune evasion, and the development of fibrosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on intracellular signaling, the tumor microenvironment, and its preclinical antitumor activity. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism: Inhibition of TGF-β-R1 Kinase Activity
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of TGF-β-R1.[1] In the canonical TGF-β signaling pathway, the binding of TGF-β ligands to the TGF-β receptor type 2 (TGF-β-R2) induces the recruitment and phosphorylation of TGF-β-R1. This activation of TGF-β-R1 leads to the phosphorylation of downstream effector proteins, SMAD2 and SMAD3.
This compound selectively binds to the ATP-binding pocket of the TGF-β-R1 kinase domain, preventing the phosphorylation of SMAD2 and SMAD3.[1] This blockade of SMAD phosphorylation is a critical step in halting the downstream signaling cascade that ultimately leads to changes in gene expression promoting tumorigenesis.
In Vitro Potency and Selectivity
This compound demonstrates potent and selective inhibition of TGF-β-R1. Biochemical assays have determined its inhibitory activity against a panel of kinases, highlighting its specificity for TGF-β-R1.
| Target | IC50 (nM) |
| TGF-β-R1 (ALK5) | 0.8 |
| Activin A receptor type 1B (ALK4) | 3.1 |
| Mitogen-activated protein kinase 4 (MAP4K4) | 4.5 |
| Table 1: Biochemical IC50 values of this compound against selected kinases.[1] |
Furthermore, this compound effectively inhibits the TGF-β-stimulated phosphorylation of SMAD2 in various cell lines.
| Cell Line | Total IC50 (nM) | Unbound IC50 (nM) |
| 4T1 (Mouse Mammary Carcinoma) | 46 | 17 |
| MDA-MB-231 (Human Breast Carcinoma) | 151 | 56 |
| Human Peripheral Blood Mononuclear Cells | 46-151 | 17-56 |
| Table 2: Inhibition of TGF-β-stimulated SMAD2 phosphorylation in various cell types.[1] |
Downstream Cellular Effects
The inhibition of TGF-β-R1 signaling by this compound leads to several key downstream cellular effects that contribute to its antitumor activity.
Reversal of Epithelial-to-Mesenchymal Transition (EMT)
TGF-β is a potent inducer of EMT, a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasion, and resistance to therapy. This compound has been shown to reverse the effects of TGF-β-induced EMT in vitro. This is a critical aspect of its mechanism, as it can potentially reduce tumor cell invasion and metastasis.
Modulation of the Tumor Immune Microenvironment
TGF-β is a key immunosuppressive cytokine within the tumor microenvironment. It inhibits the function of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs), thereby allowing tumor cells to evade immune surveillance.
This compound has been demonstrated to counteract the immunosuppressive effects of TGF-β. In preclinical studies, it has been shown to reverse TGF-β-mediated suppression of interleukin-2 (IL-2) production in human T cells, a crucial cytokine for T cell proliferation and activation.
| Assay | Total EC50 (nM) | Unbound EC50 (nM) |
| Reversal of TGF-β-mediated IL-2 suppression in human pan T cells | 31 | 12 |
| Table 3: Potency of this compound in reversing TGF-β-mediated immunosuppression.[1] |
By alleviating TGF-β-induced immunosuppression, this compound can enhance the antitumor immune response and potentially synergize with immunotherapies such as checkpoint inhibitors.
Preclinical In Vivo Antitumor Activity
The antitumor effects of this compound have been evaluated in syngeneic mouse models, which have an intact immune system, allowing for the assessment of its immunomodulatory effects.
4T1 Spontaneous Metastatic Breast Cancer Model
In the 4T1 syngeneic mouse model of metastatic breast cancer, this compound monotherapy demonstrated a significant reduction in the volume of lung metastatic lesions. While it did not significantly inhibit primary tumor growth, its impact on metastasis highlights its potential to control disease spread.[1]
| Treatment Group | Effect on Primary Tumor Growth | Effect on Lung Metastasis |
| Vehicle | - | - |
| This compound (30 mg/kg, b.i.d.) | Not significant | Significant reduction (P = 0.0005) |
| Table 4: In vivo efficacy of this compound in the 4T1 metastatic breast cancer model.[1] |
MC38 Colon Carcinoma Model
This compound has also shown impressive pharmacological efficacy in the syngeneic MC38 colon carcinoma mouse model, further supporting its potential as a cancer therapeutic.
Signaling Pathway and Experimental Workflow Diagrams
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing pSMAD2 inhibition by this compound.
Detailed Experimental Protocols
In Vitro pSMAD2 Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting TGF-β-induced SMAD2 phosphorylation in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., 4T1, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free cell culture medium
-
Recombinant human TGF-β1
-
This compound
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membranes
-
Primary antibodies: anti-pSMAD2 (Ser465/467), anti-SMAD2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture cancer cells in complete medium to ~80% confluency.
-
Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow to adhere overnight.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted inhibitor to the cells and incubate for 1 hour.
-
TGF-β Stimulation: Add recombinant human TGF-β1 to a final concentration of 1 ng/mL to all wells except the negative control. Incubate for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pSMAD2 and total SMAD2.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for pSMAD2 and total SMAD2. Normalize the pSMAD2 signal to the total SMAD2 signal. Plot the normalized pSMAD2 levels against the concentration of this compound to determine the IC50 value.
In Vivo 4T1 Orthotopic Metastatic Breast Cancer Model
Objective: To evaluate the in vivo efficacy of this compound in inhibiting the growth of primary tumors and the formation of lung metastases in a syngeneic mouse model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 mouse mammary carcinoma cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound formulation for oral gavage
-
Vehicle control for oral gavage
-
Calipers for tumor measurement
-
India ink solution
-
Bouin's fixative
Procedure:
-
Cell Preparation: Culture 4T1 cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Tumor Cell Implantation: Anesthetize the mice and inject 1 x 10^5 4T1 cells (in 100 µL PBS) into the fourth mammary fat pad.
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg) or vehicle control via oral gavage twice daily (b.i.d.).
-
Tumor Growth Monitoring: Measure the primary tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 21-28 days of treatment), euthanize the mice.
-
Metastasis Assessment:
-
Excise the lungs and rinse with PBS.
-
Perfuse the lungs with India ink solution through the trachea to inflate the lungs.
-
Decolorize the lungs in Bouin's fixative.
-
Count the number of white metastatic nodules on the lung surface.
-
-
Data Analysis: Compare the primary tumor growth curves and the number of lung metastases between the treatment and control groups using appropriate statistical methods.
Conclusion
This compound is a highly potent and selective inhibitor of TGF-β-R1 that effectively blocks the canonical TGF-β signaling pathway. Its mechanism of action encompasses the direct inhibition of SMAD2/3 phosphorylation, leading to the reversal of EMT and the alleviation of TGF-β-mediated immunosuppression within the tumor microenvironment. Preclinical studies have demonstrated its ability to reduce metastasis in a challenging syngeneic breast cancer model. These findings underscore the therapeutic potential of this compound as a novel anticancer agent, both as a monotherapy and in combination with other cancer therapies, particularly immunotherapies. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients with advanced solid tumors.
References
Preclinical Profile of PF-06952229: A TGF-β Receptor I Kinase Inhibitor in Solid Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
PF-06952229 is a potent and selective, orally bioavailable small-molecule inhibitor of the transforming growth factor-β (TGF-β) receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. In the context of cancer, this pathway is often dysregulated and can contribute to tumor progression, immune evasion, and the development of metastases. This compound has demonstrated significant preclinical anti-tumor activity in a variety of solid tumor models through its targeted inhibition of TGF-βRI, leading to the modulation of downstream signaling and a reversal of the immunosuppressive tumor microenvironment. This document provides a comprehensive overview of the preclinical data for this compound, including its in vitro and in vivo pharmacology, mechanism of action, and detailed experimental protocols.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
This compound exerts its anti-tumor effects by selectively inhibiting the kinase activity of TGF-βRI.[1][2] This prevents the phosphorylation and activation of the downstream effector proteins, SMAD2 and SMAD3.[1] In the canonical TGF-β signaling pathway, the binding of TGF-β ligand to the TGF-β receptor II (TGF-βRII) induces the recruitment and phosphorylation of TGF-βRI. The activated TGF-βRI then phosphorylates SMAD2 and SMAD3, which subsequently form a complex with SMAD4. This complex translocates to the nucleus and acts as a transcription factor, regulating the expression of genes involved in a wide range of cellular processes that can promote tumorigenesis. By inhibiting TGF-βRI, this compound effectively blocks this signaling cascade, leading to a reduction in the expression of pro-tumorigenic genes.[1]
In Vitro Preclinical Data
The in vitro activity of this compound has been characterized through a series of biochemical and cell-based assays, demonstrating its potent and selective inhibition of TGF-βRI and its ability to modulate downstream signaling pathways.
Quantitative In Vitro Data
| Assay Type | Target/Cell Line | Endpoint | Result | Reference |
| Biochemical Assay | TGF-βRI (ALK5) | IC50 | 0.8 nM | [3] |
| Cellular Assay | Human and cynomolgus monkey PBMCs | pSMAD2 Inhibition | ≥60% | [4] |
| Cellular Assay | Mouse and rat splenocytes | pSMAD2 Inhibition | ≥60% | [4] |
Key In Vitro Experimental Protocols
2.2.1. TGF-βRI (ALK5) Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the kinase activity of TGF-βRI.
-
Methodology: A competition binding enzyme assay was utilized. The assay measures the ability of this compound to displace a known ligand from the ATP-binding pocket of the recombinant human TGF-βRI kinase domain. The enzyme activity is typically quantified by measuring the phosphorylation of a substrate using a time-resolved fluorescence resonance energy transfer (TR-FRET) or similar detection method. A range of this compound concentrations are tested to generate a dose-response curve, from which the IC50 value is calculated.
2.2.2. Phospho-SMAD2 (pSMAD2) Inhibition Assay
-
Objective: To assess the ability of this compound to inhibit TGF-β-induced SMAD2 phosphorylation in various cell types.
-
Methodology: Peripheral blood mononuclear cells (PBMCs) from human and cynomolgus monkeys, or splenocytes from mice and rats, were isolated and cultured. The cells were pre-incubated with varying concentrations of this compound before being stimulated with a known concentration of TGF-β ligand. Following stimulation, the cells were lysed, and the levels of phosphorylated SMAD2 were quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a bead-based multiplex assay. The percentage of inhibition was calculated relative to cells treated with TGF-β alone.
In Vivo Preclinical Data
The anti-tumor efficacy of this compound has been evaluated in several syngeneic mouse tumor models, which are critical for assessing the interplay between the drug, the tumor, and the host immune system.
Quantitative In Vivo Data
| Tumor Model | Dosing Schedule | Key Findings | Reference |
| MC38 Colon Carcinoma | 7 days on / 7 days off (5 cycles) | Demonstrated efficacy | [4] |
| 4T1 Metastatic Breast Cancer | Not specified | Showed activity | [1] |
| MCF7 ER+ Breast Cancer Xenograft | 30 mg/kg, twice daily for 21 days (in combination with Palbociclib) | Increased tumor growth inhibition and survival | [2] |
Key In Vivo Experimental Protocols
3.2.1. Syngeneic Tumor Model Efficacy Studies
-
Objective: To evaluate the anti-tumor activity of this compound in immunocompetent mice bearing syngeneic tumors.
-
Methodology:
-
Animal Models: Female C57BL/6 mice for the MC38 colon carcinoma model and female BALB/c mice for the 4T1 metastatic breast cancer model were used.
-
Tumor Cell Implantation: A suspension of MC38 or 4T1 tumor cells was injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volumes were measured regularly using calipers.
-
Treatment: Once tumors reached a predetermined size, mice were randomized into treatment and vehicle control groups. This compound was administered orally according to the specified dosing schedule.
-
Endpoints: The primary endpoint was tumor growth inhibition. Secondary endpoints may have included survival, assessment of tumor-infiltrating lymphocytes, and measurement of pharmacodynamic markers such as pSMAD2 in the tumor tissue.
-
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic agent for solid tumors. Its potent and selective inhibition of TGF-βRI leads to the effective blockade of downstream SMAD signaling, resulting in anti-tumor activity in various in vitro and in vivo models. The demonstrated efficacy in syngeneic models suggests that this compound may also exert its effects through the modulation of the tumor microenvironment and enhancement of anti-tumor immunity. These promising preclinical findings have provided a solid foundation for the clinical evaluation of this compound in patients with advanced solid tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Nonclinical Profile of this compound (MDV6058), a Novel TGFβRI/Activin Like Kinase 5 Inhibitor Supports Clinical Evaluation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06952229: A Technical Guide for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06952229 is an orally bioavailable, selective, and potent small-molecule inhibitor of the transforming growth factor-β (TGF-β) receptor 1 (TGF-βR1), a serine/threonine kinase.[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[3][4][5][6] In the context of cancer, this pathway is often dysregulated, contributing to tumor growth, metastasis, and the suppression of anti-tumor immunity.[1] this compound's mechanism of action involves the specific inhibition of TGF-βR1, thereby blocking the downstream signaling cascade mediated by SMAD2 and SMAD3 phosphorylation.[1][2] This targeted inhibition aims to restore anti-tumor immune responses and inhibit tumor progression. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its application in cancer research.
Mechanism of Action
This compound selectively binds to the ATP-binding site of the TGF-βR1 kinase domain, preventing the phosphorylation of its downstream targets, SMAD2 and SMAD3.[1][2] The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βR1), leading to its activation.[3][4] Activated TGF-βR1 subsequently phosphorylates SMAD2 and SMAD3, which then form a complex with SMAD4.[3][4] This complex translocates to the nucleus, where it regulates the transcription of target genes involved in a wide array of cellular processes. By inhibiting TGF-βR1, this compound effectively blocks this signaling cascade.
The following diagram illustrates the canonical TGF-β signaling pathway and the point of intervention by this compound.
Caption: TGF-β Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
Preclinical Activity
| Parameter | Cell Line/Model | Value | Reference |
| Biochemical IC50 | TGF-βR1 Kinase Assay | 0.8 nM | [7] |
| pSMAD2 Inhibition IC50 | 4T1 (murine breast cancer) | 46 nM (total), 17 nM (unbound) | [1] |
| MDA-MB-231 (human breast cancer) | 151 nM (total), 56 nM (unbound) | [1] | |
| In Vivo Efficacy | 4T1 Syngeneic Mouse Model | Significant reduction in lung metastasis at 30 mg/kg BID | [1] |
| MC38 Syngeneic Mouse Model | 86% tumor growth inhibition at 30 mg/kg BID | [1] |
Clinical Pharmacokinetics (Phase 1, NCT03685591)
Pharmacokinetic data such as Cmax, Tmax, and AUC from the Phase 1 trial have been noted as assessed, but specific values are not publicly available in the reviewed literature.
Clinical Safety and Efficacy (Phase 1, NCT03685591)
| Parameter | Monotherapy (Part 1A) | Combination with Enzalutamide (Part 1B) | Reference |
| Patient Population | Advanced/metastatic solid tumors | Metastatic castration-resistant prostate cancer (mCRPC) | [1][7] |
| Dose-Limiting Toxicities (DLTs) at 375 mg | 8.6% (3/35 patients) | Not reported | [1][7][8] |
| Most Frequent Grade 3 Treatment-Related Adverse Events (TRAEs) | Increased Alanine Aminotransferase (9.5%), Anemia (9.5%) | Not detailed | [1][7][8] |
| Confirmed Partial Response | 1 patient with prostate cancer (at 375 mg) | Not reported | [1][7][8] |
| Stable Disease | 6 patients | 2 patients | [1][7][8] |
Experimental Protocols
In Vitro pSMAD2 Inhibition Assay
Objective: To determine the potency of this compound in inhibiting TGF-β-induced SMAD2 phosphorylation in cancer cell lines.
Methodology:
-
Cell Culture: 4T1 or MDA-MB-231 cells are cultured in appropriate media until they reach 70-80% confluency.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and incubated overnight.
-
Compound Treatment: Cells are pre-incubated with a serial dilution of this compound for 1 hour.
-
TGF-β Stimulation: Recombinant human TGF-β1 is added to the wells at a final concentration of 1 ng/mL and incubated for 30 minutes.
-
Cell Lysis: The cells are lysed, and the protein concentration of the lysates is determined.
-
pSMAD2 Detection: Phosphorylated SMAD2 levels are quantified using a sandwich ELISA or a Western blot analysis with a pSMAD2-specific antibody.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Tumor Growth Inhibition Study (4T1 Syngeneic Model)
Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in an immunocompetent mouse model of breast cancer.
Methodology:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: 1 x 10^5 4T1 cells are injected into the mammary fat pad.
-
Treatment Initiation: When tumors reach a palpable size (approximately 100 mm³), mice are randomized into treatment and vehicle control groups.
-
Dosing: this compound is administered via oral gavage at a dose of 30 mg/kg, twice daily (BID). The vehicle control group receives the formulation excipient.
-
Tumor Measurement: Primary tumor volume is measured twice weekly using calipers.
-
Metastasis Assessment: At the end of the study, lungs are harvested, and the number and volume of metastatic lesions are quantified.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment and control groups.
Visualizations
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for an In Vivo Efficacy Study of this compound.
Logical Relationship: Clinical Trial Design (NCT03685591)
Caption: Logical Flow of the Phase 1 Clinical Trial of this compound.
References
- 1. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TGF beta signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 6. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06952229: A Technical Guide to TGF-β Receptor 1 Inhibition and the pSMAD2 Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PF-06952229, a selective, orally bioavailable small-molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor 1 (TGF-βR1). The document details the mechanism of action of this compound, focusing on its role in the inhibition of the pSMAD2 signaling pathway. It also includes a compilation of preclinical and clinical data, along with detailed experimental protocols relevant to the study of this compound and its therapeutic targets.
Introduction to this compound and the TGF-β/pSMAD2 Pathway
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, notably in cancer, where it can paradoxically act as both a tumor suppressor in early stages and a promoter of tumor progression, metastasis, and immunosuppression in advanced disease.[1][2]
A key signaling cascade within this pathway involves the phosphorylation of the transcription factor SMAD2. Upon binding of the TGF-β ligand to its receptor (TGF-βR), the type II receptor kinase phosphorylates and activates the type I receptor (TGF-βR1). Activated TGF-βR1 then phosphorylates SMAD2, leading to the formation of a complex with SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes.
This compound is a potent and selective inhibitor of TGF-βR1.[3] By binding to the kinase domain of TGF-βR1, this compound prevents the phosphorylation of SMAD2 (pSMAD2), thereby inhibiting the downstream signaling cascade. This mechanism of action has shown potential in preclinical models to reverse epithelial-mesenchymal transition (EMT), modulate the tumor immune microenvironment, and exert anti-tumor activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound
| Parameter | Cell Line/Model | Value | Reference |
| pSMAD2 Inhibition IC50 | Mouse Mammary 4T1 Cells | 46-151 nM (total), 17-56 nM (unbound) | |
| Human Breast Carcinoma MDA-MB-231 Cells | 46-151 nM (total), 17-56 nM (unbound) | ||
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 46-151 nM (total), 17-56 nM (unbound) | ||
| Reversal of TGF-β-mediated IL-2 Suppression EC50 | Expanded Pan T-cells (human) | 31 nM (total), 12 nM (unbound) | |
| In Vivo Efficacy | MC38 Colon Carcinoma Mouse Model | Demonstrated efficacy with intermittent dosing |
Table 2: Phase I Clinical Trial (NCT03685591) Overview
| Parameter | Details | Reference |
| Study Design | Phase I, open-label, dose-escalation and expansion | |
| Patient Population | Advanced/metastatic solid tumors | |
| Dosing Regimen (Monotherapy) | 20-500 mg, oral, twice daily, 7 days on/7 days off in 28-day cycles | |
| Dose-Proportional Exposure | Observed between 80 mg and 375 mg | |
| Dose-Limiting Toxicities (at 375 mg) | Anemia, intracranial tumor hemorrhage, hypertension (all Grade 3) | |
| Most Frequent Grade 3 Treatment-Related Adverse Events | Increased alanine aminotransferase, anemia | |
| Pharmacodynamic Endpoint | Confirmed target modulation of pSMAD2/3 in peripheral monocytes | |
| Efficacy (Monotherapy) | One confirmed partial response in a prostate cancer patient (375 mg); stable disease in 6 patients |
Signaling and Experimental Workflow Diagrams
TGF-β/pSMAD2 Signaling Pathway and Inhibition by this compound
Caption: TGF-β signaling pathway and the inhibitory action of this compound on TGF-βRI.
Experimental Workflow: In Vivo Xenograft Study
Caption: Standard workflow for a cell line-derived xenograft (CDX) study.
Experimental Protocols
Western Blot for pSMAD2 Detection
This protocol is adapted from standard procedures for the detection of phosphorylated proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA or Bradford).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibody: anti-pSMAD2 (Ser465/467).
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound and/or TGF-β as required.
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Clarify lysates by centrifugation and determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pSMAD2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
For normalization, the membrane can be stripped and re-probed for total SMAD2 or a loading control like β-actin.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for establishing a subcutaneous xenograft model.
Materials:
-
Cancer cell line of interest (e.g., MC38, 4T1).
-
Immunocompromised mice (e.g., nude or SCID).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Matrigel (optional, can enhance tumor take-rate).
-
This compound formulated for oral gavage.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation:
-
Culture cancer cells under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash cells with PBS and resuspend in PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 1 x 10^7 cells/mL).
-
-
Tumor Implantation:
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mice.
-
-
Tumor Growth and Treatment:
-
Monitor mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosing schedule (e.g., oral gavage, twice daily, 7 days on/7 days off).
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).
-
Conclusion
This compound is a selective inhibitor of TGF-βR1 that effectively blocks the phosphorylation of SMAD2, a key event in the TGF-β signaling pathway. Preclinical studies have demonstrated its potential to inhibit tumor growth and modulate the tumor microenvironment. The first-in-human Phase I clinical trial has provided valuable data on its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors. The information and protocols provided in this guide are intended to support further research and development of this compound and other inhibitors of the TGF-β pathway.
References
In Vitro Efficacy of PF-06952229: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06952229 is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the transforming growth factor-beta receptor 1 (TGF-βR1), a serine/threonine kinase.[1][2][3] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and motility.[4] In the context of cancer, this pathway is often deregulated and contributes to a tumor-promoting microenvironment, immunosuppression, and epithelial-mesenchymal transition (EMT), a key process in metastasis.[1][5] this compound blocks TGF-βR1-mediated signal transduction, thereby inhibiting the phosphorylation of downstream mediators SMAD2 and SMAD3.[1][2] This action can reverse TGF-β-mediated immunosuppression and EMT, highlighting its therapeutic potential in oncology.[1][2] This technical guide provides a comprehensive overview of the in vitro studies characterizing the activity of this compound.
Quantitative In Vitro Activity
The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key potency and efficacy data.
Table 1: Biochemical Inhibition of Kinase Activity
| Target | IC50 (nM) | Assay Type |
| TGF-β-R1 | 0.8 | Biochemical Enzyme Assay |
| Activin A receptor type 1B (ACVR1B) | 3.1 | Biochemical Enzyme Assay |
| Mitogen-activated protein kinase 4 (MAPK4) | 4.5 | Biochemical Enzyme Assay |
Data sourced from a 408-kinase panel profiling study.[1]
Table 2: Cellular Inhibition of SMAD2 Phosphorylation
| Cell Line | Description | Total IC50 (nM) | Unbound IC50 (nM) |
| 4T1 | Mouse Mammary Carcinoma | 151 | 56 |
| MDA-MB-231 | Human Breast Carcinoma | 46 | 17 |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | - | Not Reported | Not Reported |
IC50 values for the inhibition of TGF-β-stimulated phosphorylation of SMAD2 Ser465/467.[1]
Table 3: Reversal of TGF-β-Mediated Immunosuppression
| Assay | Cell Type | Total EC50 (nM) | Unbound EC50 (nM) |
| Reversal of IL-2 Production Suppression | Expanded Pan T Cells (Human Donor) | 31 | 12 |
EC50 values for the dose-dependent reversal of TGF-β-mediated suppression of interleukin-2 (IL-2) production.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its effects by directly interfering with the canonical TGF-β signaling pathway. The diagram below illustrates the mechanism of action.
References
Unlocking the Immunosuppressive Tumor Microenvironment: A Technical Guide to PF-06952229
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and impact of PF-06952229, a selective TGF-β receptor 1 (TGF-βR1) kinase inhibitor, on the tumor microenvironment (TME). By abrogating the immunosuppressive effects of the TGF-β signaling pathway, this compound represents a promising strategy to enhance anti-tumor immunity. This document provides a comprehensive overview of the preclinical and clinical findings, detailed experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: Targeting TGF-β-Mediated Immunosuppression
This compound is an orally bioavailable small molecule that potently and selectively inhibits the serine/threonine kinase activity of TGF-βR1 (also known as ALK5).[1] In the TME, TGF-β is a pleiotropic cytokine that plays a critical role in promoting tumor progression by inducing epithelial-mesenchymal transition (EMT), angiogenesis, and suppressing the host immune response.[1] By binding to TGF-βR1, this compound blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.[2][3] This blockade leads to the reversal of TGF-β-mediated immunosuppression, fostering a more robust anti-tumor immune response.[1]
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data from preclinical studies, demonstrating the potency and efficacy of this compound in various assays.
Table 1: In Vitro Inhibition of TGF-β Signaling by this compound
| Cell Line/Assay | Parameter | Value (nM) | Reference |
| Human Breast Carcinoma (MDA-MB-231) | Total IC50 for pSMAD2 Inhibition | 46.09 ± 2.05 | [3] |
| Human Breast Carcinoma (MDA-MB-231) | Unbound IC50 for pSMAD2 Inhibition | 17.28 ± 0.77 | [3] |
| Mouse Mammary Carcinoma (4T1) | Total IC50 for pSMAD2 Inhibition | 66.73 ± 11.52 | [3] |
| Mouse Mammary Carcinoma (4T1) | Unbound IC50 for pSMAD2 Inhibition | 25.02 ± 4.32 | [3] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Total IC50 for pSMAD2 Inhibition | 151.4 ± 20.62 | [3] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Unbound IC50 for pSMAD2 Inhibition | 56.78 ± 7.73 | [3] |
| Expanded Human Pan T Cells | Total EC50 for Reversal of IL-2 Suppression | 30.90 ± 11.96 | [3] |
| Expanded Human Pan T Cells | Unbound EC50 for Reversal of IL-2 Suppression | 11.59 ± 4.49 | [3] |
Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Mouse Model | Treatment | Primary Tumor Growth Inhibition | Reduction in Lung Metastasis | Key Immune Cell Changes | Reference |
| 4T1 Mammary Carcinoma | This compound (30 mg/kg, b.i.d.) | Not significant | Significant (P = 0.0005) | - | [3] |
| MC38 Colon Adenocarcinoma | This compound (30 mg/kg, b.i.d.) | 86% | - | Increased CD8+ T cells, Decreased granulocytic and monocytic MDSCs | [2] |
Remodeling the Tumor Immune Microenvironment
Preclinical studies have demonstrated that this compound significantly modulates the composition of the tumor immune infiltrate. In the MC38 syngeneic mouse model, treatment with this compound led to a notable increase in the population of cytotoxic CD8+ T cells within the tumor.[2] Concurrently, a significant decrease in immunosuppressive cell populations, specifically granulocyte and monocyte-derived suppressor cells (MDSCs), was observed.[2] This shift in the balance of effector to suppressor immune cells is a key mechanism underlying the anti-tumor activity of this compound.
Reversal of Epithelial-Mesenchymal Transition (EMT)
TGF-β is a potent inducer of EMT, a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasion, and resistance to therapy. In preclinical models, this compound has been shown to reverse the EMT phenotype. For instance, in the human prostate cancer cell line VCaP, this compound blocked the enzalutamide-induced expression of the mesenchymal marker N-cadherin.[2] Furthermore, RNA sequencing data confirmed that this compound inhibits gene signatures associated with TGF-β signaling and EMT.[2]
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Preclinical evaluation workflow for this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the evaluation of this compound.
In Vitro pSMAD2 Inhibition Assay
-
Cell Culture: Plate tumor cells (e.g., MDA-MB-231, 4T1) or human PBMCs in appropriate media and allow them to adhere overnight.
-
Serum Starvation: For tumor cell lines, serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of this compound or vehicle control for 1 hour.
-
TGF-β Stimulation: Add recombinant human TGF-β1 (typically 1-5 ng/mL) to the media and incubate for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting or ELISA: Analyze cell lysates for phosphorylated SMAD2 (pSMAD2) and total SMAD2 levels using specific antibodies. For Western blotting, normalize pSMAD2 levels to total SMAD2 or a housekeeping protein like GAPDH. For ELISA, follow the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of pSMAD2 inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
In Vivo Syngeneic Mouse Model and Tumor Microenvironment Analysis
-
Animal Models: Use immunocompetent mice (e.g., C57BL/6 for MC38 tumors) of 6-8 weeks of age.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 106 MC38 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width2).
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm3), randomize mice into treatment and vehicle control groups. Administer this compound orally at the desired dose and schedule (e.g., 30 mg/kg, twice daily).
-
Tumor Harvesting and Processing: At the end of the study, euthanize mice and excise tumors. For flow cytometry, mechanically and enzymatically digest tumors to obtain a single-cell suspension. For immunohistochemistry, fix tumors in formalin and embed in paraffin.
-
Flow Cytometry:
-
Stain single-cell suspensions with a cocktail of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, Gr-1, CD11b).
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations within the tumor.
-
-
Immunohistochemistry (IHC):
-
Section paraffin-embedded tumors and perform antigen retrieval.
-
Incubate sections with primary antibodies against markers of interest (e.g., CD8, F4/80).
-
Use a secondary antibody-enzyme conjugate and a chromogenic substrate for visualization.
-
Image the slides and perform quantitative analysis of stained cells in different tumor regions.
-
RNA Sequencing for EMT Gene Signature Analysis
-
Cell Culture and Treatment: Culture epithelial-like cancer cells (e.g., A549) and treat with TGF-β1 in the presence or absence of this compound for a specified time (e.g., 48-72 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit, ensuring high quality and integrity (RIN > 8).
-
Library Preparation: Prepare sequencing libraries from the total RNA, typically involving poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between treatment groups.
-
Conduct gene set enrichment analysis (GSEA) to identify enrichment of EMT-related gene signatures.
-
Conclusion
This compound demonstrates a potent and selective inhibition of the TGF-βR1 signaling pathway, leading to a significant remodeling of the tumor microenvironment. By reducing the influence of immunosuppressive cells and reversing the EMT phenotype, this compound enhances the anti-tumor immune response. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the TGF-β pathway in oncology. Further clinical investigation is warranted to fully elucidate the efficacy of this compound as a monotherapy and in combination with other immunotherapies.
References
- 1. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Safety and Toxicology Profile of PF-06952229: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nonclinical and clinical safety and toxicology profile of PF-06952229, a selective, orally bioavailable small-molecule inhibitor of the transforming growth factor-β (TGF-β) receptor 1 (TGF-βR1).[1][2] The information presented herein is intended to support further research and development of this compound as a potential antineoplastic agent.[3]
Mechanism of Action
This compound selectively targets and binds to TGF-βR1, thereby inhibiting TGF-β-mediated signal transduction.[3] This action prevents the phosphorylation of SMAD2, a key downstream mediator of TGF-β signaling.[1][2] By blocking this pathway, this compound can abrogate TGF-β-mediated immunosuppression within the tumor microenvironment, enhance anti-tumor immunity, and potentially lead to a reduction in cancer cell proliferation.[1] The TGF-β signaling pathway is frequently dysregulated in various cancers and plays a crucial role in cell growth, differentiation, apoptosis, and invasion.
Figure 1: Simplified signaling pathway of this compound action.
Nonclinical Toxicology Profile
Pivotal repeat-dose toxicology studies were conducted in rats and cynomolgus monkeys to assess the safety profile of this compound.[4] A key finding from these nonclinical studies was the absence of cardiac-related adverse findings, such as valvulopathy and arteriopathy, which have been a concern with other TGF-β receptor inhibitors.[4]
Experimental Protocols
Repeat-Dose Toxicity Studies:
-
Species: Rat and Cynomolgus Monkey.[4]
-
Dosing Schedule: An intermittent dosing schedule of 5 days on/5 days off for 5 cycles (a total of 28 doses) was utilized.[4][5] This schedule was optimized to demonstrate pharmacological efficacy while managing potential toxicities.[4]
-
Administration: Oral gavage.[3]
Summary of Nonclinical Findings
The primary nonclinical toxicity findings are summarized in the table below.
| Organ System | Findings | Reversibility | Species |
| Hepatic | Hepatocyte necrosis with corresponding clinically monitorable increases in transaminases.[4][5] | Reversible.[4][5] | Rat & Monkey |
| Pulmonary | Hemorrhage with mixed cell inflammation.[4][5] | Not specified. | Rat |
| Skeletal/Cartilage | Cartilage hypertrophy (trachea and femur in rats; femur in monkeys).[4][5] Physeal and cartilage hypertrophy was noted in growing animals.[6] | Partially reversible.[4][5] | Rat & Monkey |
| Metabolic | Decreases in serum phosphorus and urinary phosphate.[4][5] | Partially to fully reversible.[4][5] | Rat & Monkey |
| Cardiovascular | No cardiac-related adverse findings (e.g., valvulopathy, arteriopathy).[4][5] | Not applicable. | Rat & Monkey |
Clinical Safety Profile
The clinical safety and tolerability of this compound were evaluated in a first-in-human, Phase I, open-label, dose-escalation and expansion study (NCT03685591) in adult patients with advanced solid tumors.[7][8][9] The study consisted of two parts: Part 1A (monotherapy dose escalation) and Part 1B (combination therapy with enzalutamide).[8][9]
Experimental Protocol (Phase I Study)
Figure 2: Phase I Clinical Trial Workflow (NCT03685591).
Summary of Clinical Safety Findings
A total of 49 patients were enrolled in the study (42 in Part 1A and 7 in Part 1B).[8] this compound was generally well-tolerated with manageable toxicity.[8][9]
Dose-Limiting Toxicities (DLTs): DLTs were reported in 3 out of 35 evaluable patients (8.6%) in Part 1A, all at the 375 mg dose level.[8][9]
| DLT Description | Grade | Dose Level |
| Anemia | 3 | 375 mg |
| Intracranial tumor hemorrhage | 3 | 375 mg |
| Anemia and Hypertension | 3 | 375 mg |
Treatment-Related Adverse Events (TRAEs): The most frequently reported Grade 3 TRAEs in Part 1A are listed below. There were no Grade 4 or 5 TRAEs reported.[8][9]
| Adverse Event | Grade | Frequency (Part 1A) |
| Alanine Aminotransferase Increased | 3 | 9.5% |
| Anemia | 3 | 9.5% |
Other Notable Adverse Events:
-
Bleeding Events: Tumor bleeding events were observed, with two cases in Part 1A, including one in a patient with a brain tumor.[7] These were considered serious and possibly related to the study drug.[7] Other bleeding events, such as blood in the urine and rectal bleeding, were also reported, primarily in the higher dose cohorts (375 mg and 500 mg).[7]
-
Anemia: Anemia was a frequently reported adverse event and was considered a potential risk.[7] Most cases, including serious and severe ones, were observed at the 375 mg dose level in Part 1A.[7]
Conclusion
The safety and toxicology profile of this compound has been characterized through comprehensive nonclinical studies in rats and monkeys and a Phase I clinical trial in patients with advanced solid tumors. A key differentiating feature is the lack of cardiac-related toxicities in nonclinical models, a significant concern for other inhibitors of the TGF-β pathway.[4] The observed nonclinical toxicities, including hepatocellular, pulmonary, and cartilage findings, were generally reversible or partially reversible.[4][5]
In the clinical setting, this compound demonstrated a manageable safety profile.[8][9] Dose-limiting toxicities were observed at the 375 mg dose, with anemia and increased liver transaminases being the most common Grade 3 treatment-related adverse events.[8][9] Bleeding events, particularly tumor-related bleeding, were also noted and require careful monitoring.[7] The findings from these studies support the continued clinical evaluation of this compound, with careful monitoring of hepatic function, hematological parameters, and potential bleeding events.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nonclinical Profile of this compound (MDV6058), a Novel TGFβRI/Activin Like Kinase 5 Inhibitor Supports Clinical Evaluation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. pfizer.com [pfizer.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06952229: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06952229 is a potent and selective, orally bioavailable small-molecule inhibitor of the transforming growth factor-β (TGF-β) receptor 1 (TGF-βR1), a serine/threonine kinase. By specifically targeting and binding to TGF-βR1, this compound effectively blocks the TGF-β signaling pathway, which is frequently dysregulated in various cancer types. This inhibition leads to a reduction in the phosphorylation of SMAD2, a key downstream mediator of TGF-β signaling, thereby modulating the tumor microenvironment and exhibiting antitumor activity. Preclinical studies have demonstrated its efficacy in murine tumor models, and it has undergone evaluation in a phase I clinical trial for advanced solid tumors. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with available experimental details.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the systematic name 4-((2-(5-chloro-2-fluorophenyl)-5-(1-methylethyl)-4-pyridinyl)amino)-N-(2-hydroxy-1-(hydroxymethyl)ethyl)-3-pyridinecarboxamide. Its chemical identifiers and key physicochemical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 4-((2-(5-chloro-2-fluorophenyl)-5-(1-methylethyl)-4-pyridinyl)amino)-N-(2-hydroxy-1-(hydroxymethyl)ethyl)-3-pyridinecarboxamide |
| SMILES | CC(C)c1cnc(cc1Nc2ccncc2C(=O)NC(CO)CO)-c3cc(ccc3F)Cl |
| InChI | InChI=1S/C23H24ClFN4O3/c1-13(2)17-10-27-21(16-7-14(24)3-4-19(16)25)8-22(17)29-20-5-6-26-9-18(20)23(32)28-15(11-30)12-31/h3-10,13,15,30-31H,11-12H2,1-2H3,(H,28,32)(H,26,27,29) |
| InChIKey | IPBLCOKXDQHSQW-UHFFFAOYSA-N |
| CAS Number | 1801333-55-0 |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₄ClFN₄O₃ | |
| Molecular Weight | 458.91 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | DMSO: 92 mg/mL (200.47 mM), Ethanol: 92 mg/mL, Water: Insoluble |
Pharmacology and Mechanism of Action
This compound is a selective inhibitor of the TGF-β receptor 1 (TGF-βR1), also known as activin receptor-like kinase 5 (ALK5). The TGF-β signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in cancer progression through effects on the tumor microenvironment, including immunosuppression.
Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βR2), which then recruits and phosphorylates the type I receptor, TGF-βR1. Activated TGF-βR1 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. This compound inhibits the kinase activity of TGF-βR1, thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking the downstream signaling cascade.
Biological Activity
In Vitro Activity
This compound has demonstrated potent inhibition of TGF-βR1 kinase activity and downstream signaling in various in vitro assays.
| Assay | Cell Line / System | IC₅₀ / EC₅₀ (nM) |
| TGF-βR1 Kinase Inhibition | Biochemical Assay | 0.8 |
| pSMAD2 Inhibition | MDA-MB-231 cells | 46.09 |
| pSMAD2 Inhibition | 4T1 cells | 66.73 |
| pSMAD2 Inhibition | Human PBMCs | 151.4 |
| Reversal of TGF-β-mediated IL-2 suppression | Human T cells | 30.90 |
Unbound IC₅₀ and EC₅₀ values were calculated to be lower. For instance, the unbound IC₅₀ for pSMAD2 inhibition in MDA-MB-231 cells was 17.28 nM.
In Vivo Activity
In vivo studies in murine models have shown the antitumor efficacy of this compound. In a 4T1 metastatic breast cancer model, while monotherapy with 30 mg/kg this compound administered orally twice daily did not significantly impact primary tumor growth, it markedly reduced the volume of lung metastases. Combination therapy with Palbociclib in an MCF7 xenograft model resulted in enhanced tumor growth inhibition.
Experimental Protocols
While detailed, step-by-step protocols are proprietary and not fully disclosed in the public literature, the following sections outline the general methodologies used in the preclinical evaluation of this compound based on available information.
Synthesis of this compound
The synthesis of this compound is described as a multi-step process involving the careful optimization of structure-activity relationships to enhance metabolic stability and cell activity. The synthesis strategy likely involves the coupling of key pyridine-based intermediates.
In Vitro pSMAD2 Inhibition Assay
This assay quantifies the ability of this compound to inhibit the TGF-β-induced phosphorylation of SMAD2 in cancer cell lines or peripheral blood mononuclear cells (PBMCs).
General Protocol:
-
Cell Culture: Cells (e.g., MDA-MB-231, 4T1, or human PBMCs) are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
TGF-β Stimulation: Cells are stimulated with TGF-β1 to induce SMAD2 phosphorylation.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Quantification of pSMAD2: The levels of phosphorylated SMAD2 and total SMAD2 are determined, typically by Western blot or a quantitative immunoassay (e.g., ELISA or HTRF).
-
Data Analysis: The ratio of pSMAD2 to total SMAD2 is calculated, and the IC₅₀ value is determined from the dose-response curve.
In Vivo Efficacy Studies
Animal models are used to assess the antitumor activity of this compound.
General Protocol for a Xenograft Model:
-
Tumor Implantation: Human cancer cells (e.g., MCF7) are implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment Administration: this compound is administered to the mice, typically via oral gavage, at a specified dose and schedule (e.g., 30 mg/kg, twice daily).
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors and potentially other tissues are harvested for further analysis (e.g., biomarker analysis like pSMAD2 levels).
Clinical Development
This compound has been evaluated in a Phase I clinical trial (NCT03685591) in adult patients with advanced solid tumors. The study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound as both a monotherapy and in combination with other agents. The trial reported manageable toxicity, and some patients achieved durable responses or disease stabilization.
Conclusion
This compound is a promising selective inhibitor of TGF-βR1 with demonstrated preclinical antitumor activity. Its ability to modulate the tumor microenvironment through the inhibition of the TGF-β signaling pathway makes it a molecule of significant interest for further cancer research and therapeutic development. The information provided in this guide serves as a valuable resource for researchers in the field of oncology and drug discovery.
Methodological & Application
Application Notes and Protocols for PF-06952229 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06952229 is a potent and selective, orally bioavailable small-molecule inhibitor of the transforming growth factor-beta receptor 1 (TGF-βR1), also known as activin receptor-like kinase 5 (ALK5)[1][2]. By specifically targeting and binding to TGF-βR1, this compound effectively blocks the TGF-β signaling pathway[1]. This pathway is frequently deregulated in various cancers and plays a crucial role in tumor progression, immune evasion, and the epithelial-to-mesenchymal transition (EMT). These application notes provide detailed protocols for key in vitro cell culture assays to characterize the activity of this compound.
Mechanism of Action
The transforming growth factor-beta (TGF-β) signaling cascade is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, TGF-βR1. Activated TGF-βR1 subsequently phosphorylates the downstream signaling molecules SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell growth, differentiation, and apoptosis.
This compound acts as a competitive inhibitor at the ATP-binding site of the TGF-βR1 kinase domain. This prevents the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the entire downstream signaling cascade. The inhibition of TGF-β signaling by this compound can lead to a reduction in immunosuppression within the tumor microenvironment and an enhanced anti-tumor immune response.
Signaling Pathway Diagram
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Data Presentation
Table 1: In Vitro Inhibition of SMAD2 Phosphorylation by this compound
| Cell Line | Species | Tissue of Origin | Assay Conditions | IC50 (nM) | Reference |
| 4T1 | Mouse | Mammary Carcinoma | TGF-β stimulated | 46-151 (total), 17-56 (unbound) | |
| MDA-MB-231 | Human | Breast Adenocarcinoma | TGF-β stimulated | 46-151 (total), 17-56 (unbound) | |
| Primary Human PBMCs | Human | Peripheral Blood | TGF-β stimulated | 46-151 (total), 17-56 (unbound) | |
| VCaP | Human | Prostate Carcinoma | TGF-β1 induced | Potent Inhibition (IC50 not specified) |
Table 2: Functional In Vitro Activity of this compound
| Cell Type | Species | Assay | Endpoint | EC50 (nM) | Reference |
| Expanded Pan T-cells | Human | IL-2 Production Assay | Reversal of TGF-β-mediated suppression of IL-2 | 31 (total), 12 (unbound) |
Experimental Protocols
1. pSMAD2 Inhibition Assay in Cancer Cell Lines
This protocol describes a method to quantify the inhibition of TGF-β-induced SMAD2 phosphorylation by this compound in adherent cancer cell lines.
Experimental Workflow Diagram
Caption: Workflow for the pSMAD2 inhibition assay.
Materials:
-
Adherent cancer cell line (e.g., MDA-MB-231, 4T1)
-
Complete growth medium
-
Serum-free growth medium
-
This compound (stock solution in DMSO)
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
pSMAD2 detection kit (e.g., ELISA or Western blot reagents)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight at 37°C, 5% CO2.
-
Serum Starvation: The following day, gently aspirate the complete medium and wash the cells once with PBS. Add serum-free medium and incubate for 4-24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.
-
TGF-β Stimulation: Add TGF-β1 to all wells (except for the unstimulated control) to a final concentration of 1-5 ng/mL. Incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 15-30 minutes with gentle agitation.
-
pSMAD2 Detection:
-
ELISA: Transfer the lysates to the ELISA plate and follow the manufacturer's instructions for the pSMAD2 detection kit.
-
Western Blot: Collect the lysates, determine protein concentration, and perform SDS-PAGE and Western blotting using primary antibodies against pSMAD2 and a loading control (e.g., total SMAD2 or GAPDH).
-
-
Data Analysis: Determine the concentration of pSMAD2 for each treatment condition. Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
2. T-cell IL-2 Production Assay
This protocol outlines a method to assess the ability of this compound to reverse TGF-β-mediated suppression of Interleukin-2 (IL-2) production in primary human T-cells.
Logical Relationship Diagram
Caption: Logic of the T-cell IL-2 production reversal assay.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs)
-
T-cell isolation kit
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)
-
RPMI-1640 medium with 10% fetal bovine serum
-
Recombinant human TGF-β1
-
This compound (stock solution in DMSO)
-
Human IL-2 ELISA kit
-
96-well cell culture plates
Procedure:
-
T-cell Isolation and Activation: Isolate T-cells from PBMCs using a negative selection kit. Activate the T-cells with anti-CD3/CD28 beads or plate-bound antibodies according to the manufacturer's instructions.
-
Cell Seeding: Seed the activated T-cells into a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Treatment:
-
Control: Add medium only.
-
TGF-β Suppression: Add TGF-β1 to a final concentration of 1-5 ng/mL.
-
This compound Reversal: Add TGF-β1 (1-5 ng/mL) and serial dilutions of this compound. Include a vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of IL-2 production relative to the control (no TGF-β). Plot the dose-response of this compound in reversing the TGF-β-mediated suppression of IL-2 to determine the EC50 value.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the primary literature for more detailed information. This compound is for research use only and not for human or veterinary use.
References
Application Notes and Protocols for PF-06952229 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of PF-06952229, a selective inhibitor of Transforming Growth Factor-Beta Receptor 1 (TGFβR1), in mouse models of cancer. The protocols outlined below are based on publicly available data from preclinical studies and are intended to serve as a starting point for in vivo investigations.
Mechanism of Action
This compound is an orally bioavailable small molecule that specifically targets and binds to TGFβR1.[1] This inhibition prevents the downstream phosphorylation of SMAD2 (pSMAD2), a key step in the TGF-β signaling pathway.[2][3] By blocking this pathway, this compound abrogates TGF-β-mediated immunosuppression within the tumor microenvironment, thereby enhancing the anti-tumor immune response.[1]
Signaling Pathway Diagram
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Data Presentation: Dosage and Efficacy in Mouse Models
The following tables summarize the reported dosages and their effects in various mouse tumor models.
Table 1: Dose-Response of this compound on pSMAD2 Inhibition in 4T1 Tumor-Bearing Mice
| Dose (mg/kg) | Administration Route | Dosing Schedule | Average pSMAD2 Inhibition (0-8h post-first dose) | Maximum pSMAD2 Inhibition |
| 10 | Oral Gavage | Twice Daily (b.i.d.) for 1 day | 23% | 36% |
| 30 | Oral Gavage | Twice Daily (b.i.d.) for 1 day | 63% | 79% |
| 100 | Oral Gavage | Twice Daily (b.i.d.) for 1 day | 82% | 93% |
Data extracted from preclinical studies.[3]
Table 2: Efficacy of this compound in Syngeneic Mouse Models
| Mouse Model | Cancer Type | Dose (mg/kg) | Dosing Schedule | Key Findings |
| 4T1 | Metastatic Breast Cancer | 30 | Oral Gavage, Twice Daily (b.i.d.) | Significantly reduced the volume of lung metastatic lesions.[2][3] |
| MC38 | Colon Carcinoma | 10 | Oral Gavage, Twice Daily (b.i.d.), 7 days on/7 days off | No significant tumor growth inhibition as a single agent.[4] |
| MC38 | Colon Carcinoma | 30 | Oral Gavage, Twice Daily (b.i.d.), 7 days on/7 days off | 86% tumor growth inhibition.[4] |
| MCF7 ER+ | Breast Cancer Xenograft | 30 | Oral Gavage, Twice Daily (b.i.d.) for 21 days | Improved inhibition of pSMAD2 when combined with Palbociclib.[5][6] |
Experimental Protocols
Compound Formulation and Administration
a. Preparation of this compound for Oral Gavage:
-
Vehicle: An oral suspension is a suitable formulation.[2][3] A common vehicle for oral gavage is 0.5% methylcellulose in sterile water.
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dosing concentration and the number and weight of the animals.
-
Prepare the vehicle solution.
-
Create a homogenous suspension of this compound in the vehicle. This may require sonication or vigorous vortexing.
-
Prepare the formulation fresh daily, unless stability data supports longer storage.
-
b. Oral Gavage Administration:
-
Materials:
-
Sterile gavage needles (e.g., 20-22G, 1.5 inch, ball-tipped).
-
1 mL syringes.
-
-
Procedure:
-
Gently restrain the mouse.
-
Measure the distance from the mouse's nose to the last rib to estimate the correct insertion depth of the gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension. The typical volume should not exceed 10 mL/kg.
-
Observe the mouse for a few minutes post-administration for any signs of distress.
-
Syngeneic Mouse Model Protocols
a. MC38 Colon Carcinoma Model:
-
Cell Line: MC38 murine colon adenocarcinoma cells.
-
Mouse Strain: C57BL/6 mice.
-
Procedure:
-
Culture MC38 cells in appropriate media.
-
Harvest and resuspend cells in sterile PBS or a similar buffer at a concentration of approximately 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
Monitor tumor growth by measuring tumor dimensions with digital calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Begin treatment when tumors reach a mean volume of approximately 100-150 mm³.[7]
-
b. 4T1 Metastatic Breast Cancer Model:
-
Cell Line: 4T1 murine breast carcinoma cells.
-
Mouse Strain: BALB/c mice.
-
Procedure:
-
Culture 4T1 cells as recommended.
-
Prepare a cell suspension in sterile PBS. The number of cells to inject can range from 5 x 104 to 2 x 106 per mouse.[8] A common protocol uses 1 x 106 cells in 100 µL.[9]
-
For an orthotopic model, inject the cell suspension into the mammary fat pad.[8]
-
Monitor primary tumor growth as described for the MC38 model.
-
At the end of the study, lungs can be harvested to assess metastatic burden.[3]
-
Pharmacodynamic Analysis: pSMAD2 Inhibition Assay
-
Objective: To confirm target engagement of this compound in vivo.
-
Procedure:
-
Dose tumor-bearing mice with this compound or vehicle.
-
At selected time points after dosing (e.g., 1, 3, 8, and 24 hours), euthanize the mice and excise the tumors.[3]
-
Homogenize the tumor tissue and prepare protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Analyze pSMAD2 and total SMAD2 levels by Western blot or ELISA.
-
Normalize the pSMAD2 signal to the total SMAD2 signal.
-
Compare the normalized pSMAD2 levels in the this compound-treated groups to the vehicle-treated group to calculate the percentage of inhibition.[3]
-
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound in mouse models.
References
- 1. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. oncology.labcorp.com [oncology.labcorp.com]
- 8. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for PF-06952229 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06952229 is a potent and selective, orally active small-molecule inhibitor of the transforming growth factor-β receptor 1 (TGF-βR1), also known as activin receptor-like kinase 5 (ALK5).[1][2][3] By specifically binding to TGF-βR1, this compound prevents the receptor-mediated phosphorylation of SMAD2 and SMAD3, key downstream effectors in the TGF-β signaling pathway.[2][4][5] This pathway is frequently dysregulated in various cancers and plays a crucial role in cell growth, differentiation, apoptosis, motility, invasion, and angiogenesis.[4][5] Inhibition of this pathway with this compound has shown potential as an antineoplastic agent, particularly in solid tumors such as metastatic breast cancer.[1][6] These application notes provide detailed protocols for the preparation and use of this compound in cell-based assays to investigate its biological activity.
Physicochemical Properties and Storage
A summary of the key physicochemical properties and recommended storage conditions for this compound are provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 458.91 g/mol | |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO (≥ 50 mg/mL), Ethanol (92 mg/mL) | [2][3] |
| Insoluble in water | [3] | |
| Storage (Powder) | 3 years at -20°C | |
| Storage (Stock Solution) | 2 years at -80°C; 1 year at -20°C | [1] |
Data Presentation
Biochemical and Cellular Activity of this compound
The following tables summarize the in vitro activity of this compound from biochemical and cell-based assays.
Table 1: Biochemical IC50 Data
| Target | IC50 (nM) | Assay Type |
| TGF-β-R1 | 0.8 | Biochemical Enzyme Assay |
| Activin A Receptor Type 1B | 3.1 | Biochemical Enzyme Assay |
| Mitogen-Activated Protein Kinase 4 | 4.5 | Biochemical Enzyme Assay |
Table 2: Cellular IC50 and EC50 Data
| Cell Line/Cell Type | Assay | IC50/EC50 (nM) |
| MDA-MB-231 (Human Breast Carcinoma) | Inhibition of SMAD2 Phosphorylation | 46.09 ± 2.05 |
| 4T1 (Mouse Mammary Carcinoma) | Inhibition of SMAD2 Phosphorylation | 66.73 ± 11.52 |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of SMAD2 Phosphorylation | 151.4 ± 20.62 |
| Human T cells | Reversal of TGF-β-mediated IL-2 suppression | 30.90 ± 11.96 (EC50) |
| VCaP (Human Prostate Cancer) | Inhibition of TGF-β1-induced pSMAD2 | Potent inhibition observed |
Note: IC50 values for cell proliferation are highly dependent on the cell line and assay conditions and should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for various cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM x 1 mL x 458.91 g/mol / 1000 = 4.5891 mg
-
Weigh the compound: On a calibrated analytical balance, carefully weigh out approximately 4.59 mg of this compound powder into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex at high speed for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Workflow for preparing this compound stock solution.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the this compound DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells. It is critical to maintain a low final DMSO concentration (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile, pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
Calibrated pipettes and sterile tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, create a 1 mM stock by diluting the 10 mM stock 1:10 in DMSO.
-
Serial Dilution in Medium: a. Prepare a series of sterile tubes or wells containing a fixed volume of pre-warmed cell culture medium (e.g., 900 µL). b. Add a small volume of the stock or intermediate stock solution to the first tube to achieve the highest desired concentration. For example, to achieve a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium). c. Mix thoroughly by gentle pipetting. d. Perform a serial dilution by transferring a defined volume from the first tube to the second, and so on, to generate a range of concentrations. For a 10-fold serial dilution, transfer 100 µL from the previous dilution into 900 µL of fresh medium in the next tube.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of cell culture medium as used for the highest concentration of this compound. This is crucial to distinguish the effects of the compound from those of the solvent.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period as determined by your experimental design (e.g., 24, 48, or 72 hours) before proceeding with the downstream assay.
Workflow for preparing working solutions for cell-based assays.
Signaling Pathway
This compound inhibits the canonical TGF-β signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Schematic diagram showing the main components of the TGFB signaling pathway [pfocr.wikipathways.org]
- 6. researchgate.net [researchgate.net]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols: Detection of pSMAD2 Inhibition by PF-06952229 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction: Transforming growth factor-beta (TGF-β) signaling plays a crucial role in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in numerous diseases, notably cancer, where it can promote tumor growth and metastasis. The signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI).[1][2] Activated TGFβRI, a serine/threonine kinase, subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3, at their C-terminal serine residues. This phosphorylation event is a critical step for the downstream signaling, leading to the formation of a complex with SMAD4, nuclear translocation, and regulation of target gene transcription.
PF-06952229 is a potent and selective, orally bioavailable small-molecule inhibitor of TGF-β receptor 1 (TGFβRI). By binding to TGFβRI, this compound prevents the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the downstream signaling cascade. This inhibitory activity makes this compound a compound of interest in oncology research. This document provides a detailed protocol for assessing the inhibitory effect of this compound on the TGF-β signaling pathway by measuring the levels of phosphorylated SMAD2 (pSMAD2) using the Western blot technique.
Signaling Pathway and Drug Mechanism of Action
The TGF-β signaling pathway is initiated by ligand binding and receptor dimerization, leading to the phosphorylation of SMAD2 and SMAD3. This compound acts as a competitive inhibitor at the ATP-binding site of the TGFβRI kinase domain, preventing the phosphorylation of R-SMADs and subsequent downstream signaling.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Western Blot for pSMAD2
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect pSMAD2.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog # (Example) |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| This compound | Selleck Chemicals | S8694 |
| Recombinant Human TGF-β1 | R&D Systems | 240-B |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Precast Polyacrylamide Gels (e.g., 4-20%) | Bio-Rad | 4561096 |
| PVDF Membrane | Millipore | IPVH00010 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tris-Buffered Saline with Tween 20 (TBST) | - | - |
| Primary Antibody: Phospho-SMAD2 (Ser465/467) | Cell Signaling Technology | 3108 |
| Primary Antibody: Total SMAD2 | Cell Signaling Technology | 3102 |
| HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology | 7074 |
| Chemiluminescent HRP Substrate | Millipore | WBKLS0500 |
Procedure
1. Cell Culture and Treatment: a. Plate cells (e.g., HeLa, HaCaT, or another responsive cell line) in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment. c. Prepare stock solutions of this compound in DMSO. d. Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours. e. Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes to induce SMAD2 phosphorylation. Include a non-stimulated control.
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 20 minutes to ensure complete lysis. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant to a new tube. This is the protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentrations for all samples with lysis buffer.
4. Sample Preparation for Electrophoresis: a. To 20-30 µg of protein, add 4X Laemmli sample buffer to a final concentration of 1X. b. Heat the samples at 95°C for 5 minutes to denature the proteins.
5. Gel Electrophoresis and Protein Transfer: a. Load the denatured protein samples and a molecular weight marker into the wells of a precast polyacrylamide gel. b. Perform SDS-PAGE to separate the proteins by size. c. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Pre-wet the PVDF membrane in methanol before transfer.
6. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background. b. Incubate the membrane with the primary antibody for pSMAD2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imager or X-ray film.
8. Stripping and Re-probing (Optional): a. To normalize for protein loading, the membrane can be stripped of the pSMAD2 antibodies and re-probed for total SMAD2. b. Incubate the membrane in a mild stripping buffer. c. Wash thoroughly and re-block the membrane. d. Repeat the immunoblotting steps (6b-7c) with the primary antibody for total SMAD2.
Western Blot Workflow
The following diagram illustrates the key stages of the Western blot protocol.
Caption: Key steps in the Western blot workflow for pSMAD2 detection.
Quantitative Data Summary
The following table provides recommended starting concentrations and incubation times. These should be optimized for your specific cell type and experimental conditions.
| Parameter | Recommended Value/Range | Notes |
| Cell Treatment | ||
| This compound Pre-incubation | 1-2 hours | |
| This compound Concentration | 0.1 - 10 µM | Titrate for dose-response. |
| TGF-β1 Stimulation | 30-60 minutes | |
| TGF-β1 Concentration | 5-10 ng/mL | |
| Western Blot | ||
| Protein Loading per Lane | 20-30 µg | |
| Blocking Buffer | 5% BSA in TBST | Avoid milk. |
| Blocking Time | 1 hour at RT | |
| Primary Antibody (pSMAD2) Dilution | 1:1000 | In 5% BSA/TBST. |
| Primary Antibody Incubation | Overnight at 4°C | |
| Secondary Antibody Dilution | 1:2000 - 1:5000 | In 5% BSA/TBST. |
| Secondary Antibody Incubation | 1 hour at RT |
Conclusion: This protocol provides a robust framework for evaluating the efficacy of this compound in inhibiting the TGF-β signaling pathway. By quantifying the reduction in TGF-β-induced pSMAD2 levels, researchers can effectively assess the potency and cellular activity of this and other TGFβRI inhibitors. Adherence to best practices for Western blotting of phosphorylated proteins, such as the use of phosphatase inhibitors and appropriate blocking agents, is critical for obtaining reliable and reproducible data.
References
Application Notes and Protocols: Immunohistochemistry Staining for TGF-β Pathway Modulation by PF-06952229
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1] Dysregulation of this pathway is a hallmark of various pathologies, most notably cancer, where it can paradoxically act as both a tumor suppressor in early stages and a promoter of metastasis and immune evasion in advanced disease. PF-06952229 is a potent and selective small-molecule inhibitor of the TGF-β receptor 1 (TGF-βR1), a key kinase in the canonical TGF-β signaling cascade.[2][3] By inhibiting TGF-βR1, this compound blocks the phosphorylation of downstream mediators SMAD2 and SMAD3 (pSMAD2/3), thereby inhibiting the transcriptional response to TGF-β.[4][5]
Immunohistochemistry (IHC) is an invaluable technique for visualizing and quantifying the expression and phosphorylation status of proteins within the tumor microenvironment. This application note provides detailed protocols for the IHC staining of phosphorylated SMAD2/3 (pSMAD2/3), a key pharmacodynamic biomarker for assessing the activity of TGF-β pathway inhibitors like this compound.
Mechanism of Action of this compound
This compound is an orally bioavailable inhibitor that specifically targets the ATP-binding site of the TGF-βR1 kinase.[5] This inhibition prevents the receptor from phosphorylating SMAD2 and SMAD3, which are essential for their subsequent complex formation with SMAD4 and translocation to the nucleus to regulate target gene expression. Preclinical and clinical studies have demonstrated that this compound effectively modulates pSMAD2/3 levels in both tumor tissues and peripheral blood mononuclear cells.[2][3]
TGF-β Signaling Pathway and Inhibition by this compound
Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound on TGF-βR1.
Data Presentation: Quantitative Analysis of pSMAD2/3 Inhibition
The following table presents representative data from a study evaluating the effect of a TGF-βR1 inhibitor, galunisertib, on pSMAD2 expression in tumor tissues of patients with advanced hepatocellular carcinoma. This data illustrates the type of quantitative analysis that can be performed using the IHC protocols described below. While this data is for galunisertib, similar results would be expected with this compound.[6]
| Patient ID | Baseline pSMAD2 Status | Post-treatment pSMAD2 Status | Change in pSMAD2 Expression |
| HCC-01 | Positive | Negative | Decrease |
| HCC-02 | Positive | Negative | Decrease |
| HCC-03 | Positive | Positive (reduced intensity) | Decrease |
| HCC-04 | Negative | Negative | No Change |
| HCC-05 | Positive | Negative | Decrease |
Data is illustrative and based on findings for a similar class of drug.[6]
Experimental Protocols
Immunohistochemistry Protocol for pSMAD2/3 in Paraffin-Embedded Tissues
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 1% BSA or normal goat serum in PBS)
-
Primary antibody against pSMAD2/3 (e.g., Rabbit anti-pSMAD2 (Ser465/467)/SMAD3 (Ser423/425))
-
Biotinylated secondary antibody (e.g., Goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Immunohistochemistry Workflow
Caption: A generalized workflow for immunohistochemical staining of FFPE tissues.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with deionized water.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-pSMAD2/3 antibody in blocking buffer to the recommended concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Apply DAB substrate and incubate until the desired brown color develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Analysis of IHC Staining
The intensity and distribution of pSMAD2/3 staining can be semi-quantitatively assessed using various scoring systems. The Allred score is a commonly used method.
Allred Scoring System:
The Allred score combines the proportion of positive cells and the average staining intensity.[6]
-
Proportion Score (PS):
-
0: 0% positive cells
-
1: <1% positive cells
-
2: 1-10% positive cells
-
3: 11-33% positive cells
-
4: 34-66% positive cells
-
5: >66% positive cells
-
-
Intensity Score (IS):
-
0: No staining
-
1: Weak staining
-
2: Moderate staining
-
3: Strong staining
-
-
Total Score (TS):
-
TS = PS + IS (Range: 0, 2-8)
-
A score of 0 or 2 is considered negative.
-
Logical Relationship for IHC Scoring
Caption: Logical flow for determining the Allred score for IHC staining.
Conclusion
Immunohistochemical analysis of pSMAD2/3 is a robust method for assessing the pharmacodynamic effects of TGF-β pathway inhibitors like this compound in preclinical and clinical settings. The protocols and scoring systems outlined in this application note provide a framework for obtaining reliable and quantifiable data on target engagement and pathway modulation. This information is crucial for the continued development and clinical application of TGF-β targeted therapies in oncology and other diseases.
References
- 1. Pharmacokinetic, pharmacodynamic and biomarker evaluation of transforming growth factor-β receptor I kinase inhibitor, galunisertib, in phase 1 study in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Phase 2 Study of Galunisertib (TGF-β1 Receptor Type I Inhibitor) and Sorafenib in Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells with PF-06952229
Introduction
PF-06952229 is an orally bioavailable, selective small-molecule inhibitor of the transforming growth factor-β receptor 1 (TGF-β-R1), a serine/threonine kinase receptor.[1] The TGF-β signaling pathway plays a critical role in cellular processes such as growth, differentiation, and apoptosis, and is frequently deregulated in cancer. In the tumor microenvironment (TME), elevated TGF-β signaling contributes to immunosuppression, hindering anti-tumor immune responses.[2] this compound abrogates this immunosuppressive effect by preventing TGF-β-R1-mediated signal transduction, thereby enhancing the activity of immune cells against tumor cells.
Flow cytometry is an essential technology for evaluating the pharmacodynamic effects and mechanism of action of immunomodulatory agents like this compound. It allows for precise, multi-parameter analysis of individual cells within heterogeneous populations, making it ideal for measuring target engagement in specific immune subsets (e.g., peripheral blood mononuclear cells) and elucidating the downstream functional consequences of TGF-β-R1 inhibition. These application notes provide detailed protocols for assessing the activity of this compound on immune cells using flow cytometry.
Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
The canonical TGF-β signaling pathway is initiated when TGF-β binds to the TGF-β receptor type II (TGF-β-R2), a constitutively active kinase. This ligand-receptor interaction recruits and activates TGF-β-R1. The activated TGF-β-R1 then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 (pSMAD2/3) forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. This signaling cascade suppresses the proliferation and function of various immune cells, including T cells.
This compound selectively binds to and inhibits TGF-β-R1, blocking the phosphorylation of SMAD2 and SMAD3. This direct inhibition of the signaling cascade is a key pharmacodynamic marker of the drug's activity and can be quantitatively measured in immune cells.
Caption: TGF-β signaling pathway and the point of inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various preclinical assays. This data is crucial for designing experiments and interpreting results.
| Parameter | System/Cell Type | Value | Reference |
| Biochemical IC₅₀ | TGF-β-R1 Kinase Assay | 0.8 nM | |
| Cellular IC₅₀ | TGF-β-stimulated pSMAD2 in human PBMCs | Total: 46-151 nM, Unbound: 17-56 nM | |
| Cellular EC₅₀ | Reversal of TGF-β-mediated IL-2 suppression in human pan T cells | Total: 31 nM, Unbound: 12 nM | |
| In Vivo Target Engagement | pSMAD2 inhibition in MC38 tumor-bearing mice (0-8h post-dose) | 29% (10 mg/kg), 56% (30 mg/kg), 64% (100 mg/kg) |
Experimental Protocols
This section provides a detailed protocol for measuring the inhibition of TGF-β-induced SMAD2 phosphorylation in human peripheral blood mononuclear cells (PBMCs) following treatment with this compound. This intracellular phospho-flow cytometry assay is a direct measure of the drug's pharmacodynamic effect.
Caption: Experimental workflow for phospho-flow analysis of pSMAD2 inhibition.
Protocol: pSMAD2 Phospho-Flow Cytometry in Human PBMCs
1. Materials and Reagents
-
Cells: Freshly isolated human PBMCs or cryopreserved PBMCs.
-
Compound: this compound, dissolved in DMSO to create a stock solution.
-
Stimulant: Recombinant Human TGF-β1.
-
Culture Medium: RPMI 1640 + 10% FBS.
-
Buffers:
-
Phosphate-Buffered Saline (PBS).
-
Fixation Buffer (e.g., BD Cytofix™).
-
Permeabilization Buffer (e.g., ice-cold 90% Methanol or BD Perm Buffer III).
-
Wash/Stain Buffer (e.g., PBS + 2% FBS).
-
-
Antibodies:
-
Surface Markers: Fluorochrome-conjugated antibodies to identify immune subsets (e.g., CD3 for T cells, CD14 for monocytes, CD19 for B cells).
-
Intracellular Marker: Fluorochrome-conjugated anti-SMAD2 (pS465/S467) antibody.
-
Isotype control for pSMAD2 antibody.
-
2. Experimental Procedure
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash cells twice with PBS and resuspend in culture medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Allow cells to rest for at least 1 hour at 37°C, 5% CO₂.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is ≤0.1%.
-
Add 100 µL of cell suspension to each well of a 96-well U-bottom plate.
-
Add the this compound dilutions to the appropriate wells. Include a "vehicle control" (DMSO only) and an "unstimulated control" (medium only).
-
Pre-incubate for 1-2 hours at 37°C, 5% CO₂.
-
-
TGF-β Stimulation:
-
Prepare a working solution of TGF-β1 in culture medium. A final concentration of 1-10 ng/mL is typically effective.
-
Add TGF-β1 to all wells except the "unstimulated control".
-
Incubate for 15-30 minutes at 37°C. This is a critical step and the timing should be optimized.
-
-
Fixation:
-
Immediately stop the stimulation by adding 100 µL of pre-warmed Fixation Buffer to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.
-
-
Permeabilization:
-
Gently vortex the cell pellets to resuspend them.
-
Add 200 µL of ice-cold 90% Methanol dropwise while vortexing.
-
Incubate on ice or at -20°C for at least 30 minutes. This step is crucial for exposing the intracellular phospho-epitope.
-
-
Antibody Staining:
-
Wash the cells twice with 200 µL of Wash/Stain Buffer to remove the methanol.
-
Prepare an antibody cocktail containing the surface marker antibodies and the anti-pSMAD2 antibody in Wash/Stain Buffer.
-
Resuspend the cell pellet in the antibody cocktail.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Acquisition:
-
Wash the cells once with Wash/Stain Buffer.
-
Resuspend the cells in 200 µL of Wash/Stain Buffer for acquisition on a flow cytometer.
-
Acquire data, ensuring to collect a sufficient number of events for each immune subset of interest.
-
3. Data Analysis
-
Gating Strategy:
-
Use forward scatter (FSC) and side scatter (SSC) to gate on lymphocytes and monocytes.
-
From these gates, use surface markers to identify specific populations (e.g., CD3⁺ T cells, CD14⁺ monocytes).
-
-
Quantification:
-
Within each gated population, measure the Median Fluorescence Intensity (MFI) of the pSMAD2 signal.
-
Calculate the percent inhibition of pSMAD2 MFI for each concentration of this compound relative to the vehicle control (stimulated) and unstimulated control.
-
Plot the dose-response curve and calculate the IC₅₀ value.
-
Expected Outcomes and Interpretation
Successful execution of this protocol will demonstrate the dose-dependent inhibition of TGF-β-induced SMAD2 phosphorylation by this compound. This confirms target engagement within specific immune cell populations. The expected outcome is a reduction in the pSMAD2 signal in drug-treated cells compared to vehicle-treated cells upon TGF-β stimulation. This abrogation of immunosuppressive signaling is hypothesized to lead to enhanced immune cell function, such as increased T-cell proliferation and cytokine production (e.g., IL-2), ultimately contributing to an anti-tumor immune response.
Caption: Logical relationship of this compound action and expected outcomes.
References
Application Notes and Protocols: PF-06952229 in Combination with Immunotherapy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06952229 is an orally bioavailable small molecule inhibitor that selectively targets the transforming growth factor-beta receptor 1 (TGF-βR1) kinase.[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation in the tumor microenvironment (TME) is a key mechanism of immune evasion. By inhibiting TGF-βR1, this compound blocks the phosphorylation of SMAD2, a key downstream effector, thereby disrupting the immunosuppressive effects of TGF-β.[1][3] This leads to an enhanced anti-tumor immune response, making this compound a promising candidate for combination therapy with immune checkpoint inhibitors (ICIs) such as anti-PD-1, anti-PD-L1, and anti-CTLA-4 antibodies. Preclinical studies have demonstrated the anti-tumor activity of this compound as a monotherapy in various murine tumor models.[4][5]
These application notes provide a comprehensive overview of the preclinical rationale, experimental protocols, and expected outcomes for evaluating this compound in combination with immunotherapy in syngeneic mouse models.
Mechanism of Action and Rationale for Combination Therapy
TGF-β in the tumor microenvironment is known to limit the efficacy of immune checkpoint inhibitors.[6] It exerts its immunosuppressive effects through multiple mechanisms, including the exclusion of CD8+ T cells from the tumor core, promotion of regulatory T cell (Treg) differentiation, and suppression of effector T cell function.
This compound, by inhibiting TGF-βR1, is designed to counteract these immunosuppressive signals. The combination of this compound with an immune checkpoint inhibitor is hypothesized to have a synergistic effect. While the checkpoint inhibitor reinvigorates exhausted T cells, this compound remodels the TME to be more permissive to a robust anti-tumor immune response. This dual approach is expected to lead to enhanced tumor growth inhibition and potentially complete tumor regression in preclinical models.
Signaling Pathway
Caption: TGF-β signaling pathway and the mechanism of action of this compound.
Preclinical Data Summary
While specific data for this compound in combination with immunotherapy is not yet extensively published, the following tables summarize representative data from preclinical studies of other TGF-β inhibitors in combination with anti-PD-L1 therapy in syngeneic mouse models. This data serves as a strong rationale for the expected efficacy of combining this compound with immune checkpoint inhibitors.
Table 1: Antitumor Efficacy of TGF-β Inhibitor in Combination with Anti-PD-L1 in the EMT6 Syngeneic Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Complete Responders |
| Vehicle Control | 1500 ± 200 | - | 0/10 |
| TGF-β Inhibitor | 1200 ± 150 | 20 | 0/10 |
| Anti-PD-L1 | 1350 ± 180 | 10 | 1/10 |
| TGF-β Inhibitor + Anti-PD-L1 | 300 ± 80 | 80 | 7/10 |
Note: Data is illustrative and based on studies with similar TGF-β inhibitors.
Table 2: Immune Cell Infiltration in the Tumor Microenvironment (MC38 Model)
| Treatment Group | CD8+ T cells / mm² (mean ± SD) | Granzyme B+ CD8+ T cells (%) | FoxP3+ Tregs / mm² (mean ± SD) |
| Vehicle Control | 50 ± 15 | 10 | 80 ± 20 |
| TGF-β Inhibitor | 80 ± 20 | 20 | 60 ± 15 |
| Anti-PD-L1 | 70 ± 18 | 18 | 75 ± 18 |
| TGF-β Inhibitor + Anti-PD-L1 | 250 ± 50 | 50 | 30 ± 10 |
Note: Data is illustrative and based on studies with similar TGF-β inhibitors.
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in Syngeneic Mouse Models
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model, such as MC38 (colon adenocarcinoma) or 4T1 (mammary carcinoma).
Materials:
-
This compound
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Phosphate-buffered saline (PBS)
-
Syngeneic tumor cells (e.g., MC38 or 4T1)
-
Female C57BL/6 or BALB/c mice (6-8 weeks old)
-
Calipers
-
Syringes and needles for injection
Experimental Workflow:
Caption: Experimental workflow for in vivo efficacy studies.
Procedure:
-
Tumor Cell Culture: Culture MC38 or 4T1 cells according to standard protocols.
-
Tumor Implantation: Subcutaneously implant 1 x 10^6 tumor cells in the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group):
-
Group 1: Vehicle + Isotype control
-
Group 2: this compound + Isotype control
-
Group 3: Vehicle + Anti-PD-1
-
Group 4: this compound + Anti-PD-1
-
-
Dosing:
-
Administer this compound (e.g., 30 mg/kg) orally twice daily.
-
Administer anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally every 3 days.
-
-
Data Collection:
-
Measure tumor volume 2-3 times per week.
-
Record body weight at the same frequency.
-
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or at the end of the study period.
Protocol 2: Pharmacodynamic Assessment of Immune Cell Infiltration
This protocol describes the analysis of the tumor immune microenvironment following treatment.
Materials:
-
Tumors from the in vivo efficacy study
-
Collagenase D, DNase I
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -Granzyme B)
-
Flow cytometer
Procedure:
-
Tumor Digestion: At a predetermined time point (e.g., day 7 of treatment), harvest tumors from a satellite group of mice. Mince the tumors and digest with collagenase D and DNase I to obtain a single-cell suspension.
-
Cell Staining: Stain the cells with a panel of fluorescently labeled antibodies targeting various immune cell populations.
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data to quantify the populations of different immune cells (e.g., CD8+ T cells, regulatory T cells) and their activation status (e.g., Granzyme B expression).
Logical Relationship of Combination Therapy
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling of syngeneic mouse HCC tumor models as a framework to understand anti–PD-1 sensitive tumor microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pfizer Highlights Diverse Oncology Portfolio and Combination Approaches at ESMO 2024 | Pfizer [pfizer.com]
- 6. escholarship.org [escholarship.org]
Application Notes and Protocols: Long-Term Stability of PF-06952229 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06952229 is a potent and selective inhibitor of the Transforming Growth Factor-β Receptor 1 (TGF-βR1), a key component of the TGF-β signaling pathway.[1] The integrity and stability of this compound in solution are critical for obtaining accurate and reproducible results in preclinical and clinical research. These application notes provide a summary of the known stability of this compound in stock solutions and a detailed protocol for conducting long-term stability studies to establish appropriate storage conditions and shelf-life in various aqueous-based solutions.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the serine/threonine kinase activity of TGF-βR1 (also known as Activin Receptor-Like Kinase 5 or ALK5).[2] This inhibition prevents the phosphorylation of downstream signaling molecules, SMAD2 and SMAD3.[3][4] The phosphorylation of SMAD2/3 is a critical step in the TGF-β signaling cascade, which, upon activation, leads to the formation of a complex with SMAD4. This complex then translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT).[3][4][5][6][7] By blocking this pathway, this compound can modulate the tumor microenvironment and inhibit tumor growth.[1][2]
References
- 1. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonclinical Profile of this compound (MDV6058), a Novel TGFβRI/Activin Like Kinase 5 Inhibitor Supports Clinical Evaluation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Measuring the Efficacy of PF-06952229 in 3D Tumor Spheroids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroids are increasingly utilized as in vitro models in cancer research and drug discovery due to their ability to more accurately recapitulate the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures. These models exhibit gradients of oxygen, nutrients, and proliferative states, offering a more predictive platform for evaluating the efficacy of novel therapeutic agents. PF-06952229 is a potent and selective small-molecule inhibitor of the transforming growth factor-β receptor 1 (TGF-βR1), a key component of the TGF-β signaling pathway.[1][2] This pathway is frequently dysregulated in cancer, promoting tumor growth, invasion, and immunosuppression.[3] Therefore, assessing the efficacy of this compound in 3D tumor spheroid models is crucial for its preclinical evaluation.
These application notes provide detailed protocols for evaluating the anti-tumor effects of this compound on 3D tumor spheroids, including methods for assessing cell viability, apoptosis, and downstream signaling inhibition.
Signaling Pathway of this compound
This compound specifically targets and inhibits the kinase activity of TGF-βR1.[1] In the canonical TGF-β signaling pathway, the binding of TGF-β ligand to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of TGF-βR1. Activated TGF-βR1 then phosphorylates the downstream effector proteins, SMAD2 and SMAD3. This phosphorylation event allows SMAD2/3 to form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and invasion. By inhibiting TGF-βR1, this compound effectively blocks the phosphorylation of SMAD2/3, thereby abrogating the downstream signaling cascade.
Caption: TGF-β signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform 3D tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) microplates.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HT-29)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,500 cells/100 µL).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily. Spheroids should form within 24-72 hours.
Protocol 2: this compound Treatment of 3D Tumor Spheroids
Materials:
-
3D tumor spheroids (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
After 3-4 days of spheroid formation, prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove 50 µL of the medium from each well and replace it with 50 µL of the corresponding this compound dilution or vehicle control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 72 hours).
Protocol 3: Cell Viability Assessment using CellTiter-Glo® 3D Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
This compound-treated spheroids (from Protocol 2)
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Equilibrate the CellTiter-Glo® 3D Reagent and the spheroid plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well containing a spheroid.
-
Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Apoptosis Assessment using Caspase-Glo® 3/7 3D Assay
This assay measures caspase-3 and -7 activities, key biomarkers of apoptosis.
Materials:
-
This compound-treated spheroids (from Protocol 2)
-
Caspase-Glo® 3/7 3D Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Equilibrate the Caspase-Glo® 3/7 3D Reagent and the spheroid plate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 3D Reagent to each well.
-
Mix the contents by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a luminometer.
-
Express caspase activity as fold change relative to the vehicle-treated control.
Protocol 5: High-Content Imaging of Spheroid Viability and Morphology
This protocol allows for the visualization and quantification of live and dead cells within the spheroid, as well as morphological changes.
Materials:
-
This compound-treated spheroids (from Protocol 2)
-
Calcein-AM (for live cells)
-
Propidium Iodide (PI) (for dead cells)
-
Hoechst 33342 (for nuclear staining)
-
High-content imaging system
Procedure:
-
Prepare a staining solution containing Calcein-AM (e.g., 2 µM), PI (e.g., 5 µg/mL), and Hoechst 33342 (e.g., 10 µg/mL) in complete medium.
-
Carefully add 50 µL of the staining solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Acquire images using a high-content imaging system with appropriate filter sets for each dye.
-
Analyze the images to quantify the area and intensity of green (live), red (dead), and blue (total cells) fluorescence.
Experimental Workflow
Caption: A streamlined workflow for assessing this compound efficacy in 3D spheroids.
Data Presentation
The following tables present hypothetical but representative data for the efficacy of this compound in a 3D tumor spheroid model (e.g., MCF-7 breast cancer cell line) after 72 hours of treatment.
Table 1: Effect of this compound on 3D Tumor Spheroid Viability
| This compound (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1,500,000 | 120,000 | 100 |
| 0.01 | 1,450,000 | 110,000 | 96.7 |
| 0.1 | 1,200,000 | 95,000 | 80.0 |
| 1 | 850,000 | 70,000 | 56.7 |
| 10 | 400,000 | 45,000 | 26.7 |
| 100 | 150,000 | 20,000 | 10.0 |
| IC50 (µM) | ~1.5 |
Table 2: Induction of Apoptosis by this compound in 3D Tumor Spheroids
| This compound (µM) | Mean Caspase 3/7 Activity (RLU) | Standard Deviation | Fold Change vs. Vehicle |
| 0 (Vehicle) | 50,000 | 4,500 | 1.0 |
| 0.01 | 55,000 | 5,000 | 1.1 |
| 0.1 | 90,000 | 8,000 | 1.8 |
| 1 | 250,000 | 22,000 | 5.0 |
| 10 | 600,000 | 55,000 | 12.0 |
| 100 | 950,000 | 80,000 | 19.0 |
Table 3: High-Content Imaging Analysis of Spheroid Viability
| This compound (µM) | % Live Cell Area (Green) | % Dead Cell Area (Red) | Spheroid Diameter (µm) |
| 0 (Vehicle) | 95 | 5 | 550 |
| 1 | 60 | 40 | 480 |
| 10 | 25 | 75 | 350 |
Conclusion
The provided protocols and application notes offer a comprehensive framework for evaluating the efficacy of the TGF-βR1 inhibitor, this compound, in 3D tumor spheroid models. These methods enable the quantitative assessment of key anti-cancer effects, including reduced cell viability, induction of apoptosis, and morphological changes. The use of 3D spheroid models provides a more physiologically relevant context for preclinical drug evaluation, potentially improving the translatability of in vitro findings to in vivo and clinical settings. The representative data illustrates the expected dose-dependent anti-tumor activity of this compound in this advanced in vitro system.
References
- 1. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of TGF-β inhibits mammary tumor cell viability, migration, and metastases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PF-06952229
For researchers, scientists, and drug development professionals, ensuring the accurate and consistent solubilization of PF-06952229 is critical for experimental success. This guide provides troubleshooting assistance and frequently asked questions regarding its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent, selective, and orally bioavailable inhibitor of the transforming growth factor-beta receptor 1 (TGFβR1), also known as ALK-5.[1][2][3] Upon administration, it specifically binds to TGFβR1, preventing its signaling and the subsequent phosphorylation of SMAD2 (pSMAD2).[1][3] This action can reverse TGF-β-mediated immunosuppression in the tumor microenvironment, enhance anti-tumor immunity, and inhibit tumor cell growth.[3] The TGF-β signaling pathway, often deregulated in cancers, plays a crucial role in cell proliferation, differentiation, apoptosis, and invasion.
Q2: What is the recommended procedure for dissolving this compound in DMSO?
For optimal results and to prepare a concentrated stock solution, follow the standardized protocol below. This procedure is designed to minimize common solubility issues.
Experimental Protocol: Preparation of this compound Stock Solution in DMSO
-
Preparation: Allow both the this compound vial and a sealed bottle of high-purity, anhydrous DMSO to equilibrate to room temperature before opening. This minimizes moisture absorption from the air.[4]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, dry microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Dissolution: Facilitate dissolution using one or more of the following methods:
-
Vortexing: Mix the solution vigorously for 2-3 minutes.
-
Sonication: Place the vial in an ultrasonic bath for 10-15 minutes. This is highly recommended to break up any compound aggregates.[1][4]
-
Gentle Warming: If particulates remain, briefly warm the solution to 30-37°C. Avoid prolonged or excessive heating, which could degrade the compound.[4]
-
-
Visual Inspection: After mixing, visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1][4][5]
Q3: My this compound is not dissolving completely in DMSO. What should I do?
If you are experiencing difficulty dissolving the compound, follow this systematic troubleshooting workflow. The primary causes are often related to solvent quality or insufficient physical force to break up compound aggregates.
Q4: I observed precipitation when diluting my DMSO stock in aqueous media for cell culture. How can I prevent this?
This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous buffer or cell culture medium. This phenomenon, known as "precipitation upon dilution," occurs because the compound is poorly soluble in water.
Prevention Strategies:
-
Stepwise Dilution: Dilute the DMSO stock solution in a stepwise manner. Instead of adding a small volume of DMSO stock directly into a large volume of aqueous media, perform one or more intermediate dilutions.[5]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (typically ≤0.5%) to avoid cytotoxicity.[5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[5]
-
Use of Surfactants: For certain cell-based assays, adding a small amount of a biocompatible surfactant like Pluronic F-68 to the culture medium can help maintain compound solubility.[4]
-
Pre-warming Media: Gently warming the cell culture media before adding the compound stock can sometimes help.[6]
Q5: Could the quality of my DMSO be affecting solubility?
Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[4] Water absorbed into the DMSO can significantly decrease its solvating power for hydrophobic compounds like this compound.[1][3]
Best Practices:
-
Always use anhydrous, high-purity (≥99.9%) DMSO.
-
Use a fresh bottle of DMSO or one that has been properly stored with the cap tightly sealed.
-
Purchase DMSO in smaller-volume bottles to minimize the time the bottle is open and exposed to the atmosphere.
Q6: How should I store the this compound stock solution?
Proper storage is crucial to maintain the compound's integrity and prevent precipitation.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[3][4][5]
-
Temperature: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][3]
Data Summary Tables
Table 1: Solubility of this compound in Common Solvents (In Vitro)
| Solvent | Concentration | Notes |
| DMSO | ~50-92 mg/mL | Sonication is recommended. Use of fresh, anhydrous DMSO is critical as moisture reduces solubility.[1][3] |
| Ethanol | Insoluble | Not a recommended solvent. |
| Water | Insoluble | Not a recommended solvent.[3] |
Table 2: Recommended Formulations for In Vivo Studies
| Formulation Components | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Prepare fresh for each use. Add solvents sequentially and ensure the solution is clear before administration.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Prepare fresh for each use. This formulation may not be suitable for long-term dosing studies.[1] |
Visualizations and Workflows
TGF-β Signaling Pathway and this compound Mechanism of Action
This compound acts by inhibiting TGFβR1, a key kinase in the TGF-β signaling pathway. This diagram illustrates the canonical pathway and the point of inhibition.
Experimental Workflow: Stock Solution Preparation
This diagram outlines the standard operational procedure for preparing a stock solution of this compound, designed to ensure maximum solubility and stability.
References
Optimizing PF-06952229 concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of PF-06952229 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable and selective inhibitor of the transforming growth factor-beta receptor 1 (TGFβR1), also known as activin receptor-like kinase 5 (ALK5).[1][2][3] By binding to TGFβR1, this compound prevents the receptor from being phosphorylated by the TGF-β type II receptor (TβRII), thereby blocking the downstream signaling cascade.[4][5] This inhibition prevents the phosphorylation of SMAD2 and SMAD3, key proteins that, once activated, translocate to the nucleus to regulate gene expression.[6] The ultimate effect is the abrogation of TGF-β-mediated immunosuppression within the tumor microenvironment, which enhances anti-tumor immunity.[7]
Q2: What is the selectivity profile of this compound?
A2: this compound is a highly selective inhibitor for TGF-βR1. A kinome scan profiling its activity against a diverse panel of 408 kinases demonstrated that it has minimal off-target activity.[8] The 50% inhibitory concentration (IC50) for TGF-βR1 is 0.8 nM. It shows some activity against activin A receptor type 1B (ACVR1B/ALK4) and mitogen-activated protein kinase 4 (MAPK4) with IC50 values of 3.1 nM and 4.5 nM, respectively, but is largely specific for TGF-βR1.[8]
Q3: How should I prepare and store stock solutions of this compound?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO. It is important to use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound. Once dissolved, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Compound Precipitation in Culture Media | - The final concentration of this compound exceeds its solubility in the aqueous-based culture medium.- The final DMSO concentration is too high, causing cellular stress or toxicity. | - Ensure the final DMSO concentration in your culture medium does not exceed 0.5%. Prepare intermediate dilutions of your stock solution in culture medium to achieve the desired final concentration.- If precipitation persists, consider using a different solvent system for initial solubilization, though DMSO is standard for in vitro work. For in vivo preparations, co-solvents like PEG300 and Tween-80 are used, but their suitability for your specific in vitro assay should be validated. |
| Inconsistent or No Inhibition of pSMAD2 | - Inactive compound due to improper storage or handling.- Insufficient concentration of this compound.- Suboptimal stimulation with TGF-β.- Issues with Western blot protocol. | - Use a fresh aliquot of this compound stock solution.- Perform a dose-response experiment to determine the optimal concentration for your cell line (refer to the quantitative data table below for starting ranges).- Ensure that your cells are adequately stimulated with TGF-β (e.g., 10 ng/mL for 30 minutes) to induce a robust pSMAD2 signal in your positive control.[6]- Optimize your Western blot protocol for phospho-proteins, including the use of phosphatase inhibitors in your lysis buffer and blocking with BSA instead of milk.[9] |
| Observed Cell Toxicity Unrelated to TGF-β Inhibition | - High concentration of DMSO in the final culture medium.- Off-target effects of this compound at high concentrations. | - Maintain a final DMSO concentration of less than 0.5% in your cell culture. Include a vehicle control (DMSO alone) in your experiments to assess solvent toxicity.- While this compound is highly selective, using excessively high concentrations may lead to off-target effects.[8] Stick to the lowest effective concentration that gives you the desired biological effect. |
| Variability Between Experiments | - Inconsistent cell seeding density.- Differences in incubation times.- Variation in reagent preparation. | - Ensure consistent cell seeding density across all wells and experiments.- Adhere to a standardized incubation time for both TGF-β stimulation and this compound treatment.- Prepare fresh working solutions of this compound and TGF-β for each experiment. |
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various cell-based assays.
| Assay Type | Cell Line / Cell Type | Parameter | Value (nM) |
| Biochemical Kinase Assay | - | IC50 vs. TGF-βR1 | 0.8 |
| Biochemical Kinase Assay | - | IC50 vs. ACVR1B | 3.1 |
| Biochemical Kinase Assay | - | IC50 vs. MAPK4 | 4.5 |
| pSMAD2 Inhibition | Human Prostate Cancer (VCaP) | IC50 | Not explicitly stated, but potent inhibition observed |
| pSMAD2 Inhibition | Mouse Mammary Carcinoma (4T1) | Total IC50 | 66.73 ± 11.52 |
| pSMAD2 Inhibition | Human Breast Carcinoma (MDA-MB-231) | Total IC50 | 46.09 ± 2.05 |
| pSMAD2 Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | Total IC50 | 151.4 ± 20.62 |
| Reversal of TGF-β-mediated IL-2 suppression | Human T-cells | Total EC50 | 31 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death if applicable.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phosphorylated SMAD2 (pSMAD2)
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pSMAD2 (Ser465/467) overnight at 4°C. A primary antibody against total SMAD2/3 should be used on a separate blot or after stripping as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Analysis: Quantify the band intensities and normalize the pSMAD2 signal to the total SMAD2/3 signal.
Mandatory Visualizations
Caption: TGF-β Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Studies with this compound.
References
- 1. Nonclinical Profile of this compound (MDV6058), a Novel TGFβRI/Activin Like Kinase 5 Inhibitor Supports Clinical Evaluation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of MDV6058 (this compound), a selective and potent TGFβR1 inhibitor: Design, synthesis and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? [frontiersin.org]
- 5. Hitting the Target! Challenges and Opportunities for TGF-β Inhibition for the Treatment of Cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.jp]
- 7. On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Off-target effects of PF-06952229 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PF-06952229, a selective inhibitor of Transforming Growth Factor-β Receptor 1 (TGF-βR1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that selectively inhibits the serine/threonine kinase activity of TGF-βR1 (also known as ALK5).[1][2][3] This inhibition blocks the canonical TGF-β signaling pathway, preventing the phosphorylation of SMAD2 and SMAD3 (pSMAD2/3), which are key downstream mediators.[4] By blocking this pathway, this compound can reverse TGF-β-mediated effects such as immunosuppression and epithelial-mesenchymal transition (EMT) in cancer cells.[2][4]
Q2: What are the known off-targets of this compound?
A2: While this compound is highly selective for TGF-βR1, it has shown some activity against other kinases. In a diverse kinase panel, the most significant off-targets identified were Activin A Receptor Type 1B (ACVR1B or ALK4) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[4][5] Researchers should consider the potential for effects mediated by these off-targets in their experimental design.
Q3: In which cell lines has the activity of this compound been characterized?
A3: The on-target activity of this compound, specifically the inhibition of pSMAD2, has been demonstrated in several cell lines, including the human breast cancer cell line MDA-MB-231, the mouse breast cancer cell line 4T1, and the human prostate cancer cell line VCaP.[4][6] It has also been shown to inhibit pSMAD2 in human peripheral blood mononuclear cells (PBMCs).[4]
Q4: What is the recommended concentration range for this compound in cell culture experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the effective concentration for your specific system. Preclinical studies have reported IC50 values for pSMAD2 inhibition in the nanomolar range for various cell lines (see table below).[4][6] As a starting point for dose-response experiments, a range of 0.1 µM to 10 µM is often used for TGF-β inhibitors.[2]
Quantitative Data Summary
The following tables summarize the known inhibitory activity of this compound.
Table 1: Biochemical Activity of this compound against Target and Key Off-Targets
| Target | IC50 (nM) |
| TGF-βR1 | 0.8 |
| ACVR1B (ALK4) | 3.1 |
| MAP4K4 | 4.5 |
| Data from a preclinical study profiling this compound against a panel of 408 kinases.[4] |
Table 2: Cellular Activity of this compound on pSMAD2 Inhibition
| Cell Line | IC50 (nM) | Unbound IC50 (nM) |
| MDA-MB-231 (human breast cancer) | 46.09 ± 2.05 | 17.28 ± 0.77 |
| 4T1 (mouse breast cancer) | 66.73 ± 11.52 | 25.02 ± 4.32 |
| Human PBMCs | 151.4 ± 20.62 | 56.78 ± 7.73 |
| Unbound IC50 is calculated based on the fraction of the drug not bound to plasma proteins in the culture media.[4][6] |
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
Issue 1: No or weak inhibition of TGF-β signaling (e.g., persistent pSMAD2 levels).
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration: The concentration may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration for your cell line. |
| Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure this compound is stored as a stock solution in DMSO at -20°C or -80°C, protected from light. Prepare fresh working solutions from the stock for each experiment. |
| High Cell Density: High cell confluency can reduce the effective concentration of the inhibitor per cell. | Plate cells at a consistent and optimal density for your experiments. Ensure even cell distribution. |
| Issues with TGF-β Stimulation: The ligand used to stimulate the pathway may not be active. | Confirm the activity of your TGF-β1 ligand. Use a fresh batch if necessary and ensure proper storage and handling. |
| Assay Timing: The time points for inhibitor pre-incubation and TGF-β stimulation may not be optimal. | Optimize the pre-incubation time with this compound (typically 1-2 hours) and the duration of TGF-β stimulation (usually 30-60 minutes for pSMAD2). |
Issue 2: Observed cell toxicity or death.
| Possible Cause | Recommended Solution |
| High this compound Concentration: The concentration of this compound may be too high, leading to cytotoxic effects. | Determine the EC50 for your cell line and use concentrations at or slightly above this value for on-target effect studies. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess toxicity across a range of concentrations. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | Ensure the final DMSO concentration in your culture medium does not exceed a non-toxic level (typically <0.5%). Include a vehicle-only control (DMSO) in all experiments. |
| Off-Target Effects: The observed toxicity could be a result of this compound inhibiting unintended targets. | Consider if the observed phenotype could be related to the known off-targets (ACVR1B, MAP4K4). If possible, use siRNA/shRNA to knockdown these off-targets to see if the toxic phenotype is rescued. |
Issue 3: Unexpected changes in other signaling pathways.
| Possible Cause | Recommended Solution |
| Off-Target Activity: this compound may be inhibiting other kinases or signaling molecules, such as ACVR1B or MAP4K4. | Validate your findings using a structurally different TGF-βR1 inhibitor to see if the same off-target phenotype is observed. Perform a broader signaling pathway analysis (e.g., phospho-kinase array) to identify which other pathways might be affected. |
| Pathway Crosstalk: Inhibition of the TGF-β pathway can lead to compensatory activation of other pathways. | Consult the literature for known crosstalk between the TGF-β pathway and the unexpectedly activated pathway in your cell type. |
Experimental Protocols & Methodologies
1. pSMAD2 Inhibition Assay by Western Blot
This protocol is a standard method to assess the on-target efficacy of this compound.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, 4T1) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.
-
TGF-β Stimulation: Stimulate cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting: Perform SDS-PAGE, transfer proteins to a PVDF membrane, and block with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-SMAD2/3 and total SMAD2/3 overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.
2. Kinome Selectivity Profiling (e.g., KINOMEscan™)
To comprehensively assess the selectivity of this compound, a competition binding assay like KINOMEscan™ can be employed.[5]
-
Principle: The assay measures the ability of the test compound (this compound) to compete with an immobilized, active-site-directed ligand for binding to a large panel of DNA-tagged kinases.
-
Procedure:
-
Kinases are expressed and tagged with a unique DNA barcode.
-
The kinases are incubated with the immobilized ligand and the test compound.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
A lower amount of bound kinase in the presence of the test compound indicates binding and inhibition.
-
-
Outcome: Provides quantitative Kd values or percent inhibition for a broad range of kinases, allowing for the identification of on- and off-targets.
Visualizations
Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4T1 Cell Line - Essential Insights into Breast Cancer Cell Research and Applications [cytion.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting PF-06952229 delivery in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-06952229 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active small-molecule inhibitor of the transforming growth factor-beta receptor 1 (TGFβR1), also known as activin receptor-like kinase 5 (ALK5).[1] Its mechanism of action involves binding to TGFβR1 and preventing the receptor-mediated signaling cascade.[2] This inhibition blocks the phosphorylation of downstream signaling proteins SMAD2 and SMAD3, which are critical for transducing the TGF-β signal.[1] By disrupting this pathway, this compound can modulate the tumor microenvironment and enhance anti-tumor immunity.
Q2: What are the appropriate animal models for in vivo efficacy studies with this compound?
A2: this compound has demonstrated efficacy in syngeneic mouse models, which are critical for evaluating immunomodulatory agents. Commonly used models include the MC38 colon carcinoma model and the 4T1 metastatic breast cancer model.[3][4]
Q3: What is a typical dosing regimen for this compound in mice?
A3: A common dosing regimen for this compound in mice is 30 mg/kg administered orally twice daily (b.i.d.).[4] To mitigate potential toxicities, an intermittent dosing schedule, such as 7 days on/7 days off, has been effectively used in studies.[3]
Q4: How should this compound be formulated for oral administration in animal studies?
A4: this compound is typically administered as an oral suspension. Due to its poor water solubility, specific vehicles are required. One published formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is a mixture of 10% DMSO and 90% corn oil. It is crucial to ensure the compound is fully dissolved, which may require heating and/or sonication.
Q5: What are the known potential adverse effects of TGF-β inhibitors like this compound in animal studies?
A5: Inhibition of the TGF-β signaling pathway can have on-target adverse effects due to its important role in normal physiological processes.[5] Preclinical studies with TGF-β RIK inhibitors have reported findings such as physeal dysplasia in rats and cardiac valvulopathy characterized by inflammation and hemorrhage.[6] Other potential effects include impaired immunity and epithelial hyperplasia.[5][6] Optimized intermittent dosing schedules have been shown to minimize cardiac-related adverse findings for this compound.[3]
Troubleshooting Guide
Issue 1: Poor Solubility and Precipitation of this compound in Formulation
-
Question: My this compound formulation is showing precipitation. What can I do?
-
Answer:
-
Vehicle Selection: Ensure you are using an appropriate vehicle for poorly soluble compounds. Recommended formulations include a mix of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.
-
Solubilization Technique: Gentle heating and sonication can aid in the dissolution of the compound. Ensure the solution is clear before administration.
-
Fresh Preparation: Prepare the formulation fresh before each use to minimize the chances of precipitation over time.
-
Concentration Adjustment: If precipitation persists, consider if the concentration of this compound in your formulation is too high. You may need to adjust the formulation to increase solubility or administer a larger volume with a lower concentration, being mindful of the maximum recommended oral gavage volumes for the animal species.[7]
-
Issue 2: Inconsistent Efficacy or Pharmacodynamic Response
-
Question: I am observing high variability in tumor growth inhibition or pSMAD2 modulation between my study animals. What could be the cause?
-
Answer:
-
Dosing Accuracy: Verify the accuracy of your dosing calculations and the consistency of the volume administered to each animal.
-
Gavage Technique: Improper oral gavage technique can lead to inaccurate dosing, including reflux or accidental administration into the trachea.[8] Ensure that personnel are properly trained and consistent in their technique.
-
Formulation Homogeneity: If using a suspension, ensure it is well-mixed before each administration to prevent settling of the compound and inconsistent dosing.
-
Animal Health: Underlying health issues in individual animals can affect drug metabolism and response. Monitor animal health closely throughout the study.
-
Issue 3: Animal Distress or Adverse Events During or After Dosing
-
Question: My mice are showing signs of distress (e.g., labored breathing, lethargy) after oral gavage. What should I do?
-
Answer:
-
Immediate Monitoring: If an animal shows signs of distress such as coughing or labored breathing immediately after gavage, it may indicate aspiration.[8] Monitor the animal closely. In case of severe respiratory distress, humane euthanasia may be necessary.
-
Gavage Technique Review: Re-evaluate the gavage technique. Ensure the gavage needle is of the appropriate size and is inserted correctly without force to avoid esophageal or stomach injury.[8]
-
Vehicle Toxicity: The vehicle itself can sometimes cause adverse effects. Consider running a vehicle-only control group to assess any vehicle-specific toxicity.
-
Compound-Related Toxicity: The observed distress may be due to the pharmacological effect of this compound. Monitor for known toxicities associated with TGF-β inhibitors.[6] If adverse events are consistently observed, consider adjusting the dose or the dosing schedule (e.g., implementing an intermittent dosing regimen).[3]
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Murine Syngeneic Tumor Model
| Animal Model | Dosing Regimen (Oral, b.i.d.) | Key Pharmacodynamic Effect | Key Efficacy Outcome |
| MC38 Colon Carcinoma | 10 mg/kg | 29% average pSMAD2 inhibition (0-8h post-first dose) | - |
| MC38 Colon Carcinoma | 30 mg/kg | 56% average pSMAD2 inhibition (0-8h post-first dose) | 86% tumor growth inhibition |
| MC38 Colon Carcinoma | 100 mg/kg | 64% average pSMAD2 inhibition (0-8h post-first dose) | - |
| 4T1 Metastatic Breast Cancer | 30 mg/kg | - | Significantly reduced volume of lung metastatic lesions |
Data is compiled from preclinical studies. Individual results may vary.[4]
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage (Aqueous-based)
-
Weigh the required amount of this compound for the desired concentration.
-
Prepare the vehicle by mixing the following components in the specified ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the this compound powder to the DMSO portion of the vehicle first and vortex to dissolve.
-
Add the remaining vehicle components (PEG300, Tween-80, Saline) sequentially, mixing thoroughly after each addition.
-
If necessary, gently warm the solution and/or sonicate until the this compound is completely dissolved and the solution is clear.
-
Prepare the formulation fresh daily.
Protocol 2: Oral Gavage Administration in Mice
-
Animal Restraint: Gently but firmly restrain the mouse to immobilize its head and body.
-
Gavage Needle Insertion: Use a proper-sized, flexible plastic or blunt-ended metal gavage needle. Insert the needle into the side of the mouth, advancing it along the roof of the mouth and down the esophagus. Do not use force; the needle should pass smoothly.
-
Compound Administration: Once the needle is in the correct position (in the stomach), slowly administer the calculated volume of the this compound formulation. The maximum recommended volume for a bolus oral gavage in mice is typically 10 mL/kg.[7]
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing or lethargy.[8] Continue to monitor the animals as per the experimental protocol.
Mandatory Visualizations
Caption: TGF-β Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for an In Vivo Efficacy Study.
References
- 1. Discovery of MDV6058 (this compound), a selective and potent TGFβR1 inhibitor: Design, synthesis and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac Safety of TGF-β Receptor I Kinase Inhibitor LY2157299 Monohydrate in Cancer Patients in a First-in-Human Dose Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonclinical Profile of this compound (MDV6058), a Novel TGFβRI/Activin Like Kinase 5 Inhibitor Supports Clinical Evaluation in Cancer [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. youtube.com [youtube.com]
Technical Support Center: Interpreting Unexpected Results with PF-06952229
Welcome to the technical support center for PF-06952229. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during in vitro and in vivo experiments involving this selective TGF-β receptor 1 (TGF-βR1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable small molecule that selectively inhibits the serine/threonine kinase activity of Transforming Growth Factor-Beta Receptor 1 (TGF-βR1), also known as Activin Receptor-Like Kinase 5 (ALK5). By binding to TGF-βR1, this compound prevents the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway[1]. This pathway is crucial in regulating various cellular processes, and its inhibition can lead to reduced immunosuppression within the tumor microenvironment and decreased cancer cell proliferation and invasion.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of pSMAD2/3 Inhibition Observed
Question: We are treating our cells with this compound but are not observing the expected decrease in phosphorylated SMAD2 and SMAD3 levels via Western blot. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Ligand Stimulation: The inhibitory effect of this compound on pSMAD2/3 is most evident when the pathway is actively stimulated.
-
Recommendation: Ensure that your cell culture is stimulated with an appropriate concentration of TGF-β ligand (e.g., 1-10 ng/mL of TGF-β1) for a sufficient duration (typically 30-60 minutes) prior to cell lysis.
-
-
Incorrect Dosing or Compound Instability: The concentration of this compound may be too low, or the compound may have degraded.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Always use a fresh dilution of the inhibitor from a stock solution stored under recommended conditions.
-
-
Cell Line-Specific Sensitivity: Different cell lines can exhibit varying sensitivity to TGF-β signaling and its inhibition.
-
Recommendation: Titrate the concentration of this compound for your specific cell model. Review the literature for established effective concentrations in similar cell types.
-
-
Experimental Protocol Issues: Problems with sample preparation or Western blotting technique can lead to unreliable results.
-
Recommendation: Ensure that phosphatase inhibitors are included in your lysis buffer to protect the phosphorylation status of SMAD proteins. Confirm the specificity and optimal dilution of your primary antibodies for pSMAD2 and pSMAD3. Refer to the detailed protocol below.
-
Issue 2: Unexpected Effects on Cell Viability or Proliferation
Question: We are observing variable or even increased cell proliferation in our cancer cell line after treatment with this compound, which is contrary to our expectations. How can we interpret this?
Possible Explanations and Recommendations:
-
The "TGF-β Paradox": TGF-β signaling can have dual roles in cancer. In early-stage cancers, it can act as a tumor suppressor by inhibiting cell proliferation. However, in advanced cancers, it can promote tumor progression, invasion, and metastasis. The effect of inhibiting this pathway is therefore highly context-dependent.
-
Recommendation: Characterize the TGF-β signaling status of your cell line. If the pathway is acting as a tumor suppressor in your model, its inhibition by this compound could paradoxically lead to increased proliferation.
-
-
Off-Target Effects: While this compound is a selective inhibitor of TGF-βR1, off-target effects are a possibility with any small molecule inhibitor, especially at higher concentrations.
-
Recommendation: Perform a dose-response curve and use the lowest effective concentration that inhibits pSMAD2/3 to minimize potential off-target effects. Consider using a secondary, structurally different TGF-βR1 inhibitor to confirm that the observed phenotype is due to on-target inhibition.
-
-
Cell Culture Conditions: The composition of the cell culture medium, particularly the presence of serum, can influence TGF-β signaling and the cellular response to its inhibition.
-
Recommendation: Conduct experiments in serum-free or reduced-serum conditions after an initial period of cell attachment and recovery to have a more defined system.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| Biochemical IC50 | |||
| TGF-β-R1 | 0.8 nM | Enzyme Assay | [1] |
| Activin A receptor type 1B | 3.1 nM | Enzyme Assay | [1] |
| Mitogen-activated protein kinase 4 | 4.5 nM | Enzyme Assay | [1] |
| Cellular pSMAD2 Inhibition IC50 | |||
| 4T1 (mouse mammary carcinoma) | 46-151 nM (total) | Cellular Assay | [1] |
| MDA-MB-231 (human breast cancer) | 17-56 nM (unbound) | Cellular Assay | [1] |
| Human PBMCs | 46-151 nM (total) | Cellular Assay | [1] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition (MC38 model) | 86% (at 30 mg/kg b.i.d.) | Syngeneic Mouse Model | [1] |
| Reduction in Lung Metastases (4T1 model) | Significant reduction (at 30 mg/kg b.i.d.) | Syngeneic Mouse Model | [1] |
| Phase I Clinical Trial (NCT03685591) Data | |||
| Dose-Limiting Toxicities (DLTs) at 375 mg | 8.6% (3/35 patients) | Human | [2][3] |
| Most Frequent Grade 3 Treatment-Related Adverse Events (TRAEs) | Increased Alanine Aminotransferase (9.5%), Anemia (9.5%) | Human | [2][3] |
Experimental Protocols
Protocol 1: Western Blot for pSMAD2/3 Inhibition
Objective: To qualitatively or semi-quantitatively assess the inhibition of TGF-β-induced SMAD2 and SMAD3 phosphorylation by this compound.
Materials:
-
Cell line of interest
-
Complete culture medium and serum-free medium
-
Recombinant TGF-β1 ligand
-
This compound
-
Phosphatase inhibitor cocktail
-
Protease inhibitor cocktail
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSMAD2 (Ser465/467), anti-pSMAD3 (Ser423/425), anti-total SMAD2/3, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
TGF-β Stimulation: Add TGF-β1 ligand to a final concentration of 5 ng/mL to all wells except for the unstimulated control. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Analysis: Densitometry can be used to quantify the band intensities. Normalize the pSMAD2/3 signal to the total SMAD2/3 or a loading control.
Protocol 2: Cell Viability Assay (MTT/MTS)
Objective: To determine the effect of this compound on the viability and metabolic activity of a cell line.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible. Then, add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified incubator.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 3: Transwell Invasion Assay
Objective: To assess the effect of this compound on the invasive capacity of cancer cells.
Materials:
-
24-well Transwell inserts with 8.0 µm pore size
-
Matrigel or other basement membrane extract
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cell line of interest
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
Coating the Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium and coat the top of the Transwell inserts. Allow the Matrigel to solidify by incubating at 37°C for at least 30 minutes.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Seeding: Add the cell suspension to the upper chamber of the coated Transwell inserts.
-
Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Removal of Non-invasive Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells from the top surface of the membrane.
-
Fixation and Staining: Fix the invasive cells on the bottom of the membrane with methanol for 10 minutes. Stain the cells with crystal violet solution for 15-20 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow them to air dry. Take images of the stained cells using a microscope. Count the number of invaded cells in several random fields of view for each insert.
-
Analysis: Compare the number of invaded cells in the this compound-treated groups to the vehicle control group.
References
- 1. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
How to minimize PF-06952229 toxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity when working with PF-06952229 in cell culture.
Understanding this compound
This compound is a potent and selective, orally bioavailable small-molecule inhibitor of the transforming growth factor-beta receptor 1 (TGF-βR1).[1][2] Its mechanism of action involves the specific inhibition of TGF-βR1, which in turn prevents the phosphorylation of SMAD2, a key downstream mediator of TGF-β signaling.[3][4] This targeted inhibition can reverse the effects of TGF-β, such as epithelial-mesenchymal transition (EMT) and immunosuppression in the tumor microenvironment.[3]
Mechanism of Action Visualization:
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Reduced Cell Viability/Unexpected Cytotoxicity | High Concentration of this compound: Concentrations exceeding the optimal range for TGF-βR1 inhibition can lead to off-target effects and cytotoxicity. | - Determine the IC50 for your cell line: Perform a dose-response curve (e.g., using an MTT assay) to establish the concentration that inhibits cell viability by 50%. Start with a broad range of concentrations to identify the cytotoxic window.- Use the lowest effective concentration: Once the inhibitory concentration for pSMAD2 is determined, use the lowest concentration that achieves the desired biological effect to minimize toxicity. |
| Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. | - Maintain a low final DMSO concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%.- Include a vehicle control: Always include a control group treated with the same concentration of DMSO as the experimental groups to assess the effect of the solvent alone. | |
| Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to small molecule inhibitors. | - Review literature for your specific cell line: If available, check for published data on the use of TGF-β inhibitors with your cell line of interest.- Start with a sensitive cell line as a positive control: If you are new to using the inhibitor, consider starting with a cell line known to be responsive to TGF-β signaling. | |
| Inconsistent or No Inhibition of TGF-β Signaling | Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit TGF-βR1 in your specific cell type or experimental conditions. | - Perform a dose-response analysis for pSMAD2 inhibition: Treat cells with a range of this compound concentrations and measure the levels of phosphorylated SMAD2 by Western blot or ELISA to determine the optimal inhibitory concentration. |
| Degradation of this compound: Improper storage or handling can lead to the degradation of the compound. | - Store stock solutions properly: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Prepare fresh working solutions: Prepare fresh dilutions of the inhibitor from the stock solution for each experiment. | |
| High Cell Density: A high cell confluence can reduce the effective concentration of the inhibitor per cell. | - Plate cells at a consistent and optimal density: Ensure that cells are plated at a consistent density for all experiments and are not over-confluent at the time of treatment. | |
| Observed Off-Target Effects | High Inhibitor Concentration: Using concentrations significantly higher than the IC50 for TGF-βR1 inhibition increases the likelihood of binding to other kinases or cellular targets. | - Use the lowest effective concentration: As mentioned previously, using the lowest concentration that elicits the desired on-target effect is crucial.- Consult kinase profiling data: If available, review data on the selectivity of this compound against a panel of kinases to be aware of potential off-target interactions. |
| Phenotype is not specific to TGF-βR1 inhibition: The observed cellular effect may be due to the inhibition of other signaling pathways. | - Use a rescue experiment: If possible, try to rescue the phenotype by adding a downstream component of the TGF-β pathway.- Use a structurally different TGF-βR1 inhibitor: Confirm the observed phenotype with another selective TGF-βR1 inhibitor to ensure the effect is on-target. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound in cell culture?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. It is critical to keep the final DMSO concentration in the culture medium as low as possible (ideally ≤ 0.1%) to avoid solvent-induced toxicity.
Q2: What are the typical signs of this compound toxicity in cell culture?
A2: Signs of toxicity can vary between cell lines but may include:
-
Morphological changes: Cells may appear rounded, shrunken, or detached from the culture plate.
-
Reduced cell proliferation: A decrease in the rate of cell growth compared to control cells.
-
Increased apoptosis or necrosis: Evidence of programmed cell death or cell lysis. This can be assessed using assays such as Annexin V/PI staining.
-
Cellular stress responses: Activation of stress-related pathways, which can be monitored by looking at markers like cleaved PARP or activation of stress-activated protein kinases (SAPKs).
Q3: How can I determine the optimal non-toxic working concentration of this compound for my experiments?
A3: The optimal concentration should be determined empirically for each cell line and experimental setup. A two-step process is recommended:
-
Determine the cytotoxic concentration range: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) with a broad range of this compound concentrations to identify the concentrations that cause significant cell death.
-
Determine the effective concentration for target inhibition: Within the non-toxic range identified in step 1, perform a dose-response experiment to find the lowest concentration of this compound that effectively inhibits the phosphorylation of SMAD2, its primary target.
Workflow for Determining Optimal Concentration:
Caption: Workflow for identifying the optimal non-toxic concentration of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's in vitro activity. Note that direct cytotoxicity data (e.g., GI50) is not widely available in the public domain and should be determined experimentally for your specific cell line.
Table 1: In Vitro Inhibitory Activity of this compound against TGF-βR1 Kinase
| Target | IC50 (nM) |
| TGF-βR1 | 0.8 |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line/Assay | Parameter | Total Drug IC50/EC50 (nM) | Unbound Drug IC50/EC50 (nM) |
| MDA-MB-231 (Human Breast Cancer) | Inhibition of SMAD2 phosphorylation | 46.09 ± 2.05 | 17.28 ± 0.77 |
| 4T1 (Mouse Mammary Carcinoma) | Inhibition of SMAD2 phosphorylation | 66.73 ± 11.52 | 25.02 ± 4.32 |
| Human PBMCs | Inhibition of SMAD2 phosphorylation | 151.4 ± 20.62 | 56.78 ± 7.73 |
| Human T-cells | Reversal of TGF-β-mediated suppression of IL-2 production | 31 | 12 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include wells with medium alone (blank) and medium with the highest concentration of DMSO used (vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for pSMAD2 Inhibition
This protocol is used to determine the effective concentration of this compound for inhibiting its target, TGF-βR1, by measuring the phosphorylation of SMAD2.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Recombinant human TGF-β1
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467) and anti-total SMAD2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SMAD2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Re-probing: Strip the membrane and re-probe with an anti-total SMAD2 antibody as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the pSMAD2 signal to the total SMAD2 signal. Plot the normalized values against the this compound concentration to determine the IC50 for pSMAD2 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-06952229 and pSMAD2 Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with PF-06952229 not inhibiting pSMAD2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on pSMAD2 levels?
This compound is a selective and orally bioavailable small-molecule inhibitor of the transforming growth factor-β (TGF-β) receptor 1 (TGF-β-R1), also known as activin receptor-like kinase 5 (ALK5).[1][2][3][4] Its mechanism of action involves binding to TGF-β-R1 and preventing the downstream signaling cascade.[3][5] A key event in this pathway is the phosphorylation of SMAD2 (pSMAD2). Therefore, the expected effect of this compound is the potent inhibition of TGF-β-induced pSMAD2.[1][2][5]
Q2: At what concentrations should this compound inhibit pSMAD2?
Preclinical studies have demonstrated that this compound inhibits pSMAD2 in a dose-dependent manner. In vivo studies in a 4T1 metastatic syngeneic mouse model showed that oral administration of this compound at 10, 30, and 100 mg/kg resulted in an average pSMAD2 inhibition of 23%, 63%, and 82%, respectively, over 8 hours.[1] The maximum inhibition at these doses was 36%, 79%, and 93%.[1] In vitro, the IC50 for TGF-β-R1 is in the nanomolar range, and it potently inhibits TGF-β1-induced pSMAD2 in cell lines such as the human prostate cancer cell line VCaP.[1]
Q3: What are some alternative inhibitors if this compound is not effective in my system?
Several other small molecule inhibitors targeting the TGF-β/SMAD pathway are available. These can be useful as positive controls or alternative research tools.
| Inhibitor | Target(s) | Key Features |
| Galunisertib (LY2157299) | TGF-βRI (ALK5) | Potent inhibitor with an IC50 of 56 nM.[2][6] |
| LY2109761 | TGF-βRI/II dual inhibitor | Inhibits both type I and type II receptors with Ki of 38 nM and 300 nM, respectively.[2] |
| RepSox (SJN 2511) | TGF-βRI (ALK5) | Potent and selective inhibitor with an IC50 of 23 nM for ATP binding to ALK5.[2][6] |
| SB-431542 | ALK4, ALK5, ALK7 | Selective inhibitor of ALK5 (IC50 = 94 nM), ALK4, and ALK7.[6][7] |
| A83-01 | ALK4, ALK5, ALK7 | Potent inhibitor with IC50 values of 12 nM, 45 nM, and 7.5 nM for ALK5, ALK4, and ALK7, respectively.[6] |
Troubleshooting Guide: this compound Not Inhibiting pSMAD2
This guide addresses potential reasons why you might not be observing the expected inhibition of pSMAD2 with this compound and provides actionable troubleshooting steps.
Issue 1: Suboptimal Experimental Conditions
Potential Cause: The lack of pSMAD2 inhibition could be due to issues with the experimental setup, including the cell system, reagents, or the assay itself.
Troubleshooting Steps:
-
Confirm TGF-β Pathway Activation:
-
Ensure that your cell line is responsive to TGF-β. Treat cells with a known potent TGF-β ligand (e.g., TGF-β1) and confirm a robust increase in pSMAD2 levels by Western blot or ELISA.
-
Optimize the concentration of TGF-β and the stimulation time. A time-course and dose-response experiment is recommended. Typically, pSMAD2 levels peak within 30-60 minutes of TGF-β stimulation.[8][9]
-
-
Validate Your pSMAD2 Detection Method:
-
Use a validated, phospho-specific antibody for pSMAD2 (Ser465/467).
-
Include appropriate controls in your Western blot or ELISA:
-
Positive Control: Lysate from cells strongly stimulated with TGF-β.
-
Negative Control: Lysate from unstimulated cells or cells treated with a validated TGF-β inhibitor (see table above).
-
-
For sample preparation for Western blotting, it is crucial to include serine/threonine phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of pSMAD2.[10] Sonication of the lysate can also improve the recovery of nuclear-localized pSMAD2.[10]
-
-
Check Cell Culture Conditions:
-
Ensure cells are healthy and not over-confluent, as this can affect signaling pathways.
-
Serum starvation of cells for 18-22 hours before TGF-β stimulation can reduce background signaling and enhance the response.[10]
-
Issue 2: Problems with the this compound Compound
Potential Cause: The inhibitor itself may be inactive due to improper storage, handling, or degradation.
Troubleshooting Steps:
-
Verify Compound Integrity and Storage:
-
Address Solubility Issues:
-
This compound has specific solubility characteristics. For in vivo studies, it is often formulated in solutions like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[5]
-
If you observe precipitation when diluting the compound in your cell culture media, consider using a lower final concentration of DMSO or preparing fresh dilutions for each experiment. Gentle heating or sonication may aid dissolution.[5]
-
Issue 3: Cell-Specific or Pathway-Specific Resistance
Potential Cause: The specific cell line or experimental context might have mechanisms that circumvent the inhibitory effect of this compound.
Troubleshooting Steps:
-
Consider Off-Target Effects and Pathway Crosstalk:
-
While this compound is a selective TGF-β-R1 inhibitor, unexpected off-target effects in a particular cell line cannot be entirely ruled out.[11][12]
-
The TGF-β signaling pathway can be modulated by other pathways, such as MAPK/ERK, PI3K/Akt, and JNK.[13] Crosstalk from these pathways could potentially influence SMAD2 phosphorylation or lead to compensatory signaling.
-
-
Investigate Potential for Non-Canonical TGF-β Signaling:
-
In some contexts, TGF-β can signal through SMAD-independent pathways.[14] While this compound targets the receptor kinase that phosphorylates SMAD2, strong activation of parallel pathways might mask the effect on pSMAD2 or lead to the activation of other downstream effectors.
-
-
Test a Different Cell Line:
-
If possible, test the effect of this compound on pSMAD2 inhibition in a different, well-characterized cell line known to be responsive to TGF-β, such as A549, HaCaT, or MCF7 cells.
-
Experimental Protocols
Protocol 1: Western Blot for pSMAD2 Inhibition
-
Cell Seeding: Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 18-24 hours.[10]
-
Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
TGF-β Stimulation: Add TGF-β1 (e.g., 5-10 ng/mL) to the wells and incubate for 30-60 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (including serine/threonine phosphatase inhibitors like sodium pyrophosphate and beta-glycerophosphate).[10]
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Sonicate the lysate briefly (e.g., 3 x 10-second pulses) to ensure complete lysis and recovery of nuclear proteins.[10]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.[10]
-
-
Western Blotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against pSMAD2 (Ser465/467) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total SMAD2 and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cell-Based ELISA for pSMAD2
Several commercial kits are available for the high-throughput quantification of pSMAD2. The general principle is as follows:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Serum Starvation and Inhibitor Treatment: Follow steps 2 and 3 from the Western blot protocol.
-
TGF-β Stimulation: Add TGF-β1 and incubate for the optimized duration.
-
Cell Lysis: Lyse the cells directly in the wells using the lysis buffer provided in the kit.
-
Immunoassay:
-
Transfer the lysate to the ELISA plate pre-coated with a capture antibody.
-
Add the detection antibody (specific for pSMAD2).
-
Add the HRP-conjugated secondary antibody.
-
Add the substrate and measure the absorbance or fluorescence according to the kit's instructions.
-
-
Data Analysis: Normalize the pSMAD2 signal to the total protein concentration or cell number.
Visualizations
Caption: TGF-β Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Assessing pSMAD2 Inhibition.
References
- 1. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of MDV6058 (this compound), a selective and potent TGFβR1 inhibitor: Design, synthesis and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TGF-beta/Smad (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. TGF-β uses a novel mode of receptor activation to phosphorylate SMAD1/5 and induce epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icr.ac.uk [icr.ac.uk]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Dynamics of TGF-β/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of PF-06952229 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the in vivo bioavailability of PF-06952229.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Low Oral Bioavailability Observed in Preclinical Models
-
Question: We are observing low and inconsistent plasma concentrations of this compound after oral administration in our rodent models. What are the potential causes and how can we improve the bioavailability?
-
Answer: Low oral bioavailability of this compound, a compound with poor aqueous solubility, is a common challenge. The primary reasons often relate to its physicochemical properties and physiological factors in the gastrointestinal (GI) tract.[1][2]
Potential Causes:
-
Poor Dissolution: Due to its low water solubility, this compound may not dissolve efficiently in the GI fluids, which is a prerequisite for absorption.[1]
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[1]
-
P-glycoprotein (P-gp) Efflux: In vitro studies suggest that this compound may be a substrate for efflux transporters like P-gp, which can pump the compound back into the GI lumen, reducing its net absorption.
-
Formulation Inadequacy: The vehicle used to deliver this compound may not be optimal for its solubilization and absorption.
Troubleshooting and Optimization Strategies:
-
Formulation Improvement: The choice of formulation is critical for enhancing the oral absorption of poorly soluble compounds.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly improve the solubility and absorption of lipophilic drugs like this compound.[3][4][5][6][7] These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract, increasing the surface area for absorption.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can prevent its crystallization and maintain it in a higher energy amorphous state, which enhances its dissolution rate.
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug particles, leading to faster dissolution.[1]
-
-
Co-administration with P-gp Inhibitors: While not a formulation strategy per se, co-administration with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in preclinical studies can help determine if efflux is a significant barrier to absorption. Note: This is for investigational purposes and not for clinical application without further safety and efficacy studies.
-
Standardize Experimental Conditions:
-
Fasting/Fed State: The presence of food can significantly impact the bioavailability of some drugs.[8] Conduct studies in both fasted and fed animals to assess any food effect.
-
Animal Strain and Health: Ensure the use of healthy animals from a consistent source to minimize physiological variability.
-
-
Issue 2: High Variability in Pharmacokinetic (PK) Parameters
-
Question: We are observing high inter-animal variability in the Cmax and AUC of this compound in our in vivo studies. What could be the reasons for this variability, and how can we reduce it?
-
Answer: High variability in pharmacokinetic data is a frequent issue with orally administered, poorly soluble compounds.
Potential Causes:
-
Inconsistent Dissolution and Absorption: As mentioned previously, erratic dissolution leads to variable absorption.[8]
-
Differences in Gastric Emptying and GI Transit Time: The rate at which the stomach empties and the time the compound spends in the absorptive regions of the intestine can vary between animals.
-
Genetic Polymorphisms: Variations in metabolic enzymes or transporters among animals can lead to different rates of metabolism and efflux.
-
Dosing Inaccuracy: Improper oral gavage technique can result in inconsistent dosing.
Troubleshooting and Mitigation Steps:
-
Refine Formulation: A robust formulation, such as a well-characterized SEDDS, can help overcome dissolution-related variability.
-
Standardize Procedures:
-
Ensure a consistent fasting period for all animals before dosing.
-
Use a consistent and well-trained individual for oral gavage to minimize technique-related variability.
-
-
Increase Sample Size: A larger group of animals can provide a more reliable mean and a better understanding of the variability.
-
Consider the Use of Cannulated Animals: For serial blood sampling, using jugular vein cannulated animals can reduce the stress and physiological variability associated with repeated sampling from different sites.
-
Frequently Asked Questions (FAQs)
-
Q1: What are some recommended starting formulations for in vivo studies with this compound?
-
A1: Based on common practices for similar compounds, you can consider the following formulations. It is crucial to assess the solubility and stability of this compound in your chosen vehicle.
-
For initial screening: A suspension in a vehicle like 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in water.
-
For improved solubility:
-
A solution in a mixture of DMSO and corn oil.
-
A solution/suspension in a vehicle containing solubilizing agents such as PEG 300, Tween 80, and saline.
-
-
-
-
Q2: How does this compound inhibit the TGF-β signaling pathway?
-
A2: this compound is a selective inhibitor of the TGF-β receptor I (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). By binding to TGFβRI, it prevents the phosphorylation of downstream signaling molecules, SMAD2 and SMAD3. This blocks the translocation of the SMAD complex to the nucleus, thereby inhibiting the transcription of TGF-β target genes.
-
-
Q3: What is a typical experimental protocol for a pharmacokinetic study of this compound in rodents?
-
A3: A general protocol for an oral PK study is outlined below. This should be adapted based on your specific research question and institutional guidelines.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 45 | 2.0 | 600 ± 180 | 5 |
| Solution in 10% DMSO/90% Corn Oil | 10 | 450 ± 90 | 1.5 | 2100 ± 420 | 18 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | 900 ± 150 | 1.0 | 4800 ± 960 | 40 |
Data are presented as mean ± standard deviation and are for illustrative purposes to demonstrate the potential impact of formulation on bioavailability.
Experimental Protocols
Protocol 1: Oral Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g) with free access to food and water. Animals should be acclimatized for at least one week before the experiment.
-
Formulation Preparation:
-
Aqueous Suspension: Suspend this compound in 0.5% methylcellulose in water.
-
SEDDS: Prepare a mixture of a suitable oil (e.g., Labrafil M 1944 CS), surfactant (e.g., Kolliphor RH 40), and co-solvent (e.g., Transcutol HP) and dissolve this compound in this mixture.
-
-
Dosing:
-
Fast rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer the formulation via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or via a cannula at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Mandatory Visualization
Caption: TGF-β signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Logical relationship between the causes of low bioavailability and improvement strategies.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 7. research.monash.edu [research.monash.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: PF-06952229 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06952229, a selective inhibitor of the transforming growth factor-beta receptor 1 (TGF-βR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable small molecule that selectively inhibits the serine/threonine kinase activity of TGF-β receptor 1 (TGF-βR1), also known as activin receptor-like kinase 5 (ALK5).[1][2][3] Its primary mechanism of action is to bind to TGF-βR1 and prevent the downstream signaling cascade initiated by TGF-β.[1][3] This inhibition blocks the phosphorylation of SMAD2 and SMAD3 (pSMAD2/3), which are key mediators of TGF-β signaling.[2][4] By disrupting this pathway, this compound can counteract the immunosuppressive effects of TGF-β in the tumor microenvironment, thereby enhancing anti-tumor immunity.[1]
Q2: What are the key downstream effects of this compound in cancer models?
A2: In preclinical studies, this compound has been shown to:
-
Inhibit the phosphorylation of SMAD2 in both tumor and immune cells.[2][4]
-
Reverse the epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis.[2]
-
Modulate the tumor immune microenvironment.[2]
-
Reduce the volume of lung metastatic lesions in a 4T1 breast cancer model.
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound stock solutions should be stored at -20°C for up to one year or -80°C for up to two years.
Troubleshooting Guides
In Vitro Experiments
Problem: Inconsistent or no inhibition of pSMAD2/3 in cell-based assays.
| Possible Cause | Troubleshooting Suggestion |
| Compound Solubility/Stability | Ensure complete solubilization of this compound in DMSO. For working solutions, it is recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced artifacts. Prepare fresh dilutions for each experiment. |
| Cell Health and Passage Number | Use cells with a low passage number and ensure they are healthy and in the exponential growth phase. High passage numbers can lead to altered signaling responses. |
| TGF-β Stimulation | The timing and concentration of TGF-β stimulation are critical. Optimize the stimulation time (e.g., 30-60 minutes) and concentration to achieve a robust and reproducible pSMAD2/3 signal in your specific cell line. |
| Lysis Buffer Composition | For pSMAD2/3 western blotting, it is crucial to use a lysis buffer containing phosphatase inhibitors (e.g., sodium pyrophosphate, sodium fluoride, and β-glycerophosphate) to prevent dephosphorylation of your target protein. |
| Antibody Performance | Validate the specificity and sensitivity of your primary antibodies for total SMAD2/3 and pSMAD2/3. Use positive and negative controls to ensure proper antibody function. |
Problem: High background or off-target effects observed in cell-based assays.
| Possible Cause | Troubleshooting Suggestion |
| Compound Concentration | High concentrations of this compound may lead to off-target effects. Perform a dose-response curve to determine the optimal concentration that inhibits TGF-βR1 signaling without causing significant cytotoxicity or off-target activity. |
| Assay Specificity | Consider using a more specific readout for TGF-βR1 pathway activity, such as a reporter assay driven by a SMAD-responsive element, to confirm on-target effects. |
| Off-Target Kinase Inhibition | While this compound is a selective TGF-βR1 inhibitor, cross-reactivity with other kinases at high concentrations cannot be entirely ruled out. If off-target effects are suspected, consider profiling the compound against a panel of kinases. |
In Vivo Experiments
Problem: Poor compound solubility or vehicle-related toxicity in animal models.
| Possible Cause | Troubleshooting Suggestion |
| Inadequate Formulation | This compound is orally bioavailable. A common formulation for oral gavage in mice is a suspension in a vehicle such as 0.5% methylcellulose in water. For subcutaneous injection, a solution in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been described. It is crucial to ensure the compound is uniformly suspended or completely dissolved before administration. |
| Vehicle Toxicity | Some vehicles, especially those containing high percentages of DMSO or other solvents, can cause local irritation or systemic toxicity. Run a vehicle-only control group to assess any vehicle-related effects. |
Problem: Lack of efficacy or unexpected toxicity in animal models.
| Possible Cause | Troubleshooting Suggestion |
| Dosing Schedule and Route | The dosing schedule can significantly impact efficacy and toxicity. In a phase I clinical trial, an intermittent dosing schedule of 7 days on/7 days off was used.[5] Consider optimizing the dose and schedule for your specific animal model. |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | Conduct PK/PD studies to ensure that the administered dose achieves and maintains a plasma concentration sufficient to inhibit the target in the tumor tissue. Measure pSMAD2 levels in peripheral blood mononuclear cells (PBMCs) or tumor tissue as a pharmacodynamic biomarker of target engagement. |
| Potential for Off-Target Toxicities | In clinical trials, treatment-related adverse events included increased alanine aminotransferase (ALT), anemia, and hypertension.[5] Monitor relevant physiological and hematological parameters in your animal studies, especially with long-term dosing. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | IC50 / EC50 (Total Drug) | IC50 / EC50 (Unbound Drug) | Reference |
| Inhibition of SMAD2 phosphorylation | MDA-MB-231 (human breast carcinoma) | 46.09 ± 2.05 nM | 17.28 ± 0.77 nM | [4] |
| Inhibition of SMAD2 phosphorylation | 4T1 (mouse mammary carcinoma) | 66.73 ± 11.52 nM | 25.02 ± 4.32 nM | [4] |
| Inhibition of SMAD2 phosphorylation | Human Peripheral Blood Mononuclear Cells (PBMCs) | 151.4 ± 20.62 nM | 56.78 ± 7.73 nM | [4] |
| Reversal of TGF-β-mediated suppression of IL-2 production | Human T cells | 30.90 ± 11.96 nM | 11.59 ± 4.49 nM | [4] |
Table 2: Phase I Clinical Trial (NCT03685591) Monotherapy Arm (Part 1A) - Treatment-Related Adverse Events (TRAEs) in ≥10% of Patients
| Adverse Event | Any Grade (%) | Grade 3 (%) | Reference |
| Alanine aminotransferase increased | 19.0 | 9.5 | [5] |
| Anemia | 16.7 | 9.5 | [5] |
| Aspartate aminotransferase increased | 14.3 | 2.4 | [5] |
| Fatigue | 11.9 | 0 | [5] |
| Nausea | 11.9 | 0 | [5] |
| Hypertension | 11.9 | 2.4 | [5] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-SMAD2 (pSMAD2) Inhibition
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells are attached, replace the growth medium with a serum-free or low-serum medium and incubate for 16-24 hours.
-
This compound Treatment: Pretreat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
TGF-β Stimulation: Add recombinant human TGF-β1 (e.g., 5 ng/mL) to the wells and incubate for 30-60 minutes at 37°C.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix the cell lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSMAD2 (Ser465/467) and total SMAD2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the pSMAD2 signal to the total SMAD2 or loading control signal.
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Validating PF-06952229 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of PF-06952229, a selective inhibitor of the transforming growth factor-beta receptor 1 (TGF-βR1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule inhibitor that selectively targets the serine/threonine kinase activity of Transforming Growth Factor-Beta Receptor 1 (TGF-βR1), also known as Activin Receptor-Like Kinase 5 (ALK5). By binding to TGF-βR1, this compound prevents the receptor from being phosphorylated and activated by the TGF-β type II receptor (TβRII) in response to TGF-β ligand binding. This blockade of TGF-βR1 activity inhibits the downstream signaling cascade, most notably the phosphorylation of SMAD2 and SMAD3 (pSMAD2/3), which are key mediators of TGF-β signaling.
Q2: How can I confirm that this compound is engaging its target, TGF-βR1, in my cell-based assays?
A2: Target engagement of this compound in cells can be confirmed using several methods:
-
Western Blotting: Assess the levels of phosphorylated SMAD2 (pSMAD2) and/or SMAD3 (pSMAD3) in response to TGF-β stimulation in the presence and absence of this compound. A dose-dependent decrease in pSMAD2/3 levels indicates target engagement.
-
Flow Cytometry: Intracellular staining for pSMAD2/3 can provide a quantitative measure of target engagement on a single-cell level.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly demonstrates the binding of this compound to TGF-βR1 in intact cells by measuring the increased thermal stability of the receptor upon ligand binding.
Q3: What is the expected outcome of a successful this compound target engagement experiment?
A3: A successful experiment will demonstrate a significant and dose-dependent reduction in the phosphorylation of SMAD2 and/or SMAD3 in cells stimulated with TGF-β, following treatment with this compound. In a CETSA experiment, you should observe a thermal shift, indicating that TGF-βR1 is stabilized in the presence of this compound.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the validation of this compound target engagement.
Western Blot for pSMAD2/3
| Problem | Possible Cause | Solution |
| No or weak pSMAD2/3 signal in TGF-β stimulated control | Ineffective TGF-β stimulation. | Ensure the TGF-β1 or TGF-β3 used is active and at an appropriate concentration (typically 1-10 ng/mL). Optimize stimulation time (usually 30-60 minutes). |
| Inefficient cell lysis. | Use a lysis buffer containing phosphatase and protease inhibitors. Sonication of the lysate is recommended to ensure the release of nuclear proteins like pSMAD2/3.[1] | |
| Poor antibody performance. | Use a pSMAD2/3 antibody validated for Western blotting. Check the antibody datasheet for recommended dilutions and blocking conditions. | |
| High background on the Western blot | Non-specific antibody binding. | Optimize the blocking conditions (e.g., 5% BSA or non-fat milk in TBST). Ensure thorough washing steps between antibody incubations.[2] |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| Inconsistent pSMAD2/3 inhibition with this compound | Suboptimal inhibitor concentration or incubation time. | Perform a dose-response experiment with a range of this compound concentrations. Optimize the pre-incubation time with the inhibitor before TGF-β stimulation. |
| Cell line variability. | Different cell lines may have varying sensitivity to TGF-β and this compound. Ensure your chosen cell line has a functional TGF-β signaling pathway. |
Flow Cytometry for pSMAD2/3
| Problem | Possible Cause | Solution |
| Low pSMAD2/3 signal in stimulated cells | Inadequate cell permeabilization. | Use an appropriate fixation and permeabilization protocol for intracellular staining of phosphorylated proteins. Methanol-based permeabilization is often effective for nuclear targets. |
| Loss of phosphorylated epitope during sample preparation. | Keep samples on ice and use buffers containing phosphatase inhibitors throughout the staining procedure. | |
| Antibody not suitable for flow cytometry. | Use a pSMAD2/3 antibody that has been validated for flow cytometry. | |
| High background fluorescence | Non-specific antibody binding. | Include an isotype control to assess non-specific binding. Block Fc receptors if necessary. Ensure adequate washing steps. |
| Autofluorescence of cells. | Use a channel with minimal autofluorescence for your pSMAD2/3 signal. Consider using a viability dye to exclude dead cells, which can be highly autofluorescent. | |
| Poor resolution between positive and negative populations | Suboptimal antibody titration. | Titrate the pSMAD2/3 antibody to determine the optimal concentration that provides the best signal-to-noise ratio. |
| Instrument settings not optimized. | Adjust the voltage (gain) for the detector to ensure the signal is on-scale and well-separated from the negative population. |
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause | Solution |
| No thermal shift observed with this compound | Insufficient inhibitor concentration. | Ensure the concentration of this compound is high enough to achieve significant target occupancy. A concentration several-fold higher than the cellular IC50 may be required. |
| Suboptimal heating conditions. | Optimize the temperature range and duration of the heat challenge. A temperature gradient is recommended to identify the optimal melting temperature. | |
| Low abundance of the target protein (TGF-βR1). | Overexpress a tagged version of TGF-βR1 if the endogenous levels are too low for detection by Western blot. | |
| High variability in protein levels between samples | Inconsistent cell lysis or sample handling. | Ensure complete and consistent cell lysis. Carefully collect the supernatant after centrifugation to separate soluble and aggregated proteins. |
| Uneven heating of samples. | Use a thermal cycler with a heated lid to ensure uniform heating of all samples. | |
| Weak or no TGF-βR1 signal on Western blot | Poor antibody quality. | Use a validated antibody specific for TGF-βR1. |
| Insufficient protein loading. | Ensure an adequate amount of protein is loaded onto the gel for detection. |
Quantitative Data
This compound Inhibitory Activity
| Target | Assay Type | IC50 (nM) |
| TGF-βR1 (ALK5) | Biochemical | 0.8[3] |
| Activin A receptor type 1B (ACVR1B/ALK4) | Biochemical | 3.1[3] |
| Mitogen-activated protein kinase 4 (MAP4K4) | Biochemical | 4.5[3] |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Western Blot for pSMAD2/3 Inhibition
-
Cell Culture and Treatment: Plate cells (e.g., HaCaT, A549) in 6-well plates and allow them to adhere overnight. Serum-starve the cells for 4-6 hours. Pre-treat cells with a dose range of this compound (e.g., 10 nM - 10 µM) or vehicle (DMSO) for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against pSMAD2 (Ser465/467) and/or pSMAD3 (Ser423/425) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with antibodies against total SMAD2/3 and a loading control (e.g., GAPDH or β-actin) to normalize the pSMAD levels.
Cellular Thermal Shift Assay (CETSA) for TGF-βR1 Engagement
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with a high concentration of this compound (e.g., 10-50 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform Western blotting as described above using a primary antibody specific for TGF-βR1.
-
Data Analysis: Quantify the band intensities at each temperature for both the this compound-treated and vehicle-treated samples. Plot the percentage of soluble TGF-βR1 as a function of temperature to generate melting curves. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.
Visualizations
Caption: TGF-β signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of pSMAD2/3 inhibition.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Validation & Comparative
A Comparative Guide to TGF-beta Inhibitors: PF-06952229, Galunisertib, and Vactosertib
For Researchers, Scientists, and Drug Development Professionals
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and immune response. Its dysregulation is a hallmark of various pathologies, most notably cancer, where it can paradoxically switch from a tumor suppressor in early stages to a promoter of tumor growth, metastasis, and immune evasion in advanced disease. This has led to the development of numerous inhibitors targeting this pathway, with a significant focus on the TGF-β type I receptor (TGF-βR1), also known as activin receptor-like kinase 5 (ALK5). This guide provides a detailed comparison of a promising clinical candidate, PF-06952229, with other notable TGF-βR1 inhibitors, Galunisertib (LY2157299) and Vactosertib (TEW-7197), based on available preclinical and clinical data.
Mechanism of Action: Targeting the TGF-β Signaling Cascade
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), a constitutively active serine/threonine kinase. This binding recruits and activates TGF-βR1, which in turn phosphorylates the downstream signaling molecules, SMAD2 and SMAD3. These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in a wide array of cellular responses.
This compound, Galunisertib, and Vactosertib are all small molecule inhibitors that competitively bind to the ATP-binding site of the TGF-βR1 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking the downstream signaling cascade.[1][2][3][4] This inhibition leads to a reduction in the immunosuppressive tumor microenvironment and a promotion of anti-tumor immune responses.[1]
References
- 1. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
A Comparative Analysis of PF-06952229 and Galunisertib in Oncology
A detailed examination of two prominent TGF-β receptor I inhibitors, PF-06952229 and galunisertib, reveals distinct clinical development paths and efficacy profiles in the landscape of cancer therapeutics. While both agents target the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of tumor progression, a direct head-to-head comparison from clinical trials is not yet available. This guide provides an objective comparison based on existing preclinical and clinical data, highlighting their mechanisms of action, efficacy in various cancer models, and the experimental protocols underpinning these findings.
The TGF-β signaling pathway plays a dual role in cancer. In early stages, it can act as a tumor suppressor, while in advanced cancers, it often promotes tumor growth, metastasis, and immune evasion.[1][2] Both this compound and galunisertib are small molecule inhibitors that target the TGF-β receptor I (TGFβRI) kinase, thereby blocking the downstream signaling cascade.[3][4] By inhibiting this pathway, these drugs aim to reduce tumor cell proliferation, migration, and invasion, and to enhance the anti-tumor immune response.[4][5]
Mechanism of Action: Targeting the TGF-β Signaling Pathway
Both this compound and galunisertib are orally bioavailable small molecule inhibitors of the TGF-β receptor I (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[3][4] Inhibition of TGFβRI kinase prevents the phosphorylation of downstream mediators, SMAD2 and SMAD3, which in turn blocks their ability to form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes. The intended therapeutic effect is the inhibition of tumor growth, metastasis, and the reversal of TGF-β-mediated immunosuppression.[4][5]
Preclinical Efficacy
Preclinical studies for both compounds have demonstrated anti-tumor activity in various cancer models.
This compound: In preclinical murine tumor models, this compound demonstrated anti-tumor activity, including the modulation of pSMAD2 in tumors.[6][7] In a syngeneic MC38 colon carcinoma mouse model, an optimized intermittent dosing schedule of this compound showed efficacy.[8] It has also been shown to inhibit pSMAD2 in both tumor and immune cells, leading to a reduction in TGF-β signaling and the reversal of epithelial-to-mesenchymal transition (EMT) in vitro.[7]
Galunisertib: Galunisertib has demonstrated potent and selective inhibition of TGFβRI and the corresponding inhibition of downstream SMAD phosphorylation.[9] In preclinical models of hepatocellular carcinoma (HCC), TGF-β inhibitors, including galunisertib, have been shown to reduce tumor growth, invasion, and progression.[10] It has also shown anti-tumor activity in models of breast cancer, colon cancer, and lung cancer.[11] Combination studies in a glioblastoma model showed that galunisertib with lomustine resulted in a significant reduction in tumor volume.[9]
Clinical Efficacy and Development
Clinical development for this compound is in the early stages, with a Phase I trial completed. Galunisertib, on the other hand, has been evaluated in multiple Phase I and II clinical trials across a range of solid tumors, both as a monotherapy and in combination with other agents.
This compound Clinical Trial Data
A first-in-human, Phase I dose-escalation study (NCT03685591) evaluated this compound in patients with advanced solid tumors.[6][7]
| Clinical Trial | Therapy | Cancer Type | Key Efficacy Results |
| NCT03685591 (Phase I) [6][7][12] | This compound Monotherapy | Advanced Solid Tumors | One confirmed partial response (prostate cancer patient, 31-month duration).[6][12] Six patients achieved stable disease.[6][12] |
| NCT03685591 (Phase I) [6][12] | This compound + Enzalutamide | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Two patients achieved stable disease.[6][12] |
Galunisertib Clinical Trial Data
Galunisertib has been investigated more extensively in the clinical setting, with data available from several Phase II studies.
| Clinical Trial | Therapy | Cancer Type | Key Efficacy Results |
| Phase II (NCT01246986) [10][13][14] | Galunisertib + Sorafenib | Advanced Hepatocellular Carcinoma (HCC) | Median Time-to-Tumor Progression (TTP): 4.1 months.[10][13] Median Overall Survival (OS): 18.8 months.[10][13] Partial Response (PR): 4.5% (2 patients).[10][14] Stable Disease (SD): 21 patients.[10][14] |
| Phase Ib/II (NCT02423343) [15][16][17][18] | Galunisertib + Nivolumab | Non-Small Cell Lung Cancer (NSCLC) | Median Progression-Free Survival (PFS): 5.26 months.[15][17] Median OS: 11.99 months.[15][17] Confirmed PR: 24% (6 patients).[15][17] SD: 16% (4 patients).[15][17] Median Duration of Response: 7.43 months.[15][17] |
| Phase II [19] | Galunisertib Monotherapy | Advanced HCC (low serum AFP) | Median TTP: 4.16 months. Median OS: 16.8 months. |
| Pilot Study (NCT02906397) [20] | Galunisertib + SBRT | Advanced HCC | Median PFS: 3.68 months. Disease Control Rate (DCR): 53%. Two confirmed PRs. |
| Phase Ib/IIa [2] | Galunisertib + Gemcitabine | Advanced Pancreatic Cancer | Further details on efficacy are not specified in the provided results. |
| Phase Ib/IIa [21] | Galunisertib + Temozolomide-based Radiochemotherapy | Newly Diagnosed Malignant Glioma | Median OS: 18.2 months (vs. 17.9 months with radiochemotherapy alone). Median PFS: 7.6 months (vs. 11.5 months with radiochemotherapy alone). Complete Response: 7.5% (3 patients) (vs. 0 in the control arm). |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of the presented efficacy data. Below are summaries of the experimental designs for key clinical trials.
This compound Phase I Trial (NCT03685591)
References
- 1. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 3. TGF-Beta-1 Inhibitor - Pipeline Insight, 2025 [researchandmarkets.com]
- 4. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β Inhibitors Clinical Trial Pipeline Accelerates as 25+ [globenewswire.com]
- 6. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonclinical Profile of this compound (MDV6058), a Novel TGFβRI/Activin Like Kinase 5 Inhibitor Supports Clinical Evaluation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase 2 Study of Galunisertib (TGF-β1 Receptor Type I Inhibitor) and Sorafenib in Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Phase 2 Study of Galunisertib (TGF-β1 Receptor Type I Inhibitor) and Sorafenib in Patients With Advanced Hepatocellular Carcinoma [escholarship.org]
- 15. A phase Ib/II study of galunisertib in combination with nivolumab in solid tumors and non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A phase Ib/II study of galunisertib in combination with nivolumab in solid tumors and non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] A phase Ib/II study of galunisertib in combination with nivolumab in solid tumors and non-small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 19. A phase 2 study of galunisertib, a novel transforming growth factor-beta (TGF-β) receptor I kinase inhibitor, in patients with advanced hepatocellular carcinoma (HCC) and low serum alpha fetoprotein (AFP). - ASCO [asco.org]
- 20. ascopubs.org [ascopubs.org]
- 21. Phase 1b/2a study of galunisertib, a small molecule inhibitor of transforming growth factor-beta receptor I, in combination with standard temozolomide-based radiochemotherapy in patients with newly diagnosed malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of PF-06952229 in Preclinical Antitumor Models
A detailed analysis of the antitumor activity of PF-06952229, a selective TGF-β receptor I kinase inhibitor, in comparison to other therapeutic alternatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its performance in various cancer models, supported by experimental data and detailed methodologies.
This compound is a potent and selective small-molecule inhibitor of the transforming growth factor-β (TGF-β) receptor 1 (TGFβR1). By blocking the TGF-β signaling pathway, this compound aims to overcome immunosuppression within the tumor microenvironment and inhibit tumor growth and metastasis. This guide evaluates the preclinical antitumor activity of this compound in newly developed and established cancer models, providing a comparative analysis with other TGF-β pathway inhibitors where data is available.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
This compound specifically targets the kinase activity of TGFβR1, a key mediator in the TGF-β signaling cascade. Inhibition of TGFβR1 prevents the phosphorylation of downstream effector proteins, SMAD2 and SMAD3. This blockade disrupts the formation of the SMAD2/3/4 complex, its translocation to the nucleus, and the subsequent regulation of target gene expression involved in cell proliferation, differentiation, and immune suppression.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Comparative Antitumor Activity of this compound
The antitumor efficacy of this compound has been evaluated in various preclinical cancer models, including syngeneic mouse models of colon and breast cancer. While direct head-to-head comparative studies with other TGF-β inhibitors are limited, the available data provides valuable insights into its potency and therapeutic potential.
In Vitro Potency
This compound demonstrates potent inhibition of TGFβR1 kinase activity and downstream signaling in various cancer cell lines.
| Compound | Target | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | TGFβR1 | - | Biochemical Assay | 0.8 | [1] |
| This compound | pSMAD2 Inhibition | MDA-MB-231 (Breast) | Cellular Assay | 46.09 ± 2.05 | [1] |
| This compound | pSMAD2 Inhibition | 4T1 (Breast) | Cellular Assay | 66.73 ± 11.52 | [1] |
| This compound | pSMAD2 Inhibition | Human PBMCs | Cellular Assay | 151.4 ± 20.62 | [1] |
In Vivo Efficacy in Syngeneic Mouse Models
MC38 Colon Carcinoma Model: In the MC38 syngeneic mouse model of colon carcinoma, this compound has demonstrated significant efficacy.[2] An optimized, intermittent dosing schedule of 7 days on, 7 days off for five cycles showed impressive pharmacological activity.[2]
4T1 Metastatic Breast Cancer Model: In the 4T1 spontaneous metastatic breast cancer model, this compound monotherapy at a dose of 30 mg/kg administered orally twice daily did not significantly inhibit primary tumor growth. However, it markedly reduced the volume of lung metastatic lesions compared to the vehicle control.[3]
While direct comparative data is not available, studies on other TGF-β inhibitors in similar models provide context for this compound's activity. For instance, LY3200882, another TGF-βR1 inhibitor, has been shown to be superior to Galunisertib in preclinical studies and induced durable tumor regression in 4T1 models.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
In Vitro pSMAD2 Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting TGF-β-induced SMAD2 phosphorylation in cancer cell lines.
Methodology:
-
Cell Culture: MDA-MB-231 and 4T1 cells are cultured in appropriate media supplemented with 10% fetal bovine serum.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for 1 hour.
-
TGF-β Stimulation: Recombinant human TGF-β1 is added to the culture medium to a final concentration of 1 ng/mL and incubated for 30 minutes.
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA protein assay.
-
Western Blot Analysis: Equal amounts of protein are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-SMAD2 and total SMAD2.
-
Data Analysis: The intensity of the protein bands is quantified, and the ratio of phospho-SMAD2 to total SMAD2 is calculated. IC50 values are determined by plotting the percentage of inhibition against the log concentration of the compound.
In Vivo Murine Tumor Model Studies
Objective: To evaluate the in vivo antitumor and anti-metastatic efficacy of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Methodology for 4T1 Metastatic Breast Cancer Model:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Cell Preparation: 4T1 murine breast cancer cells are harvested and resuspended in a sterile phosphate-buffered saline (PBS) solution.
-
Tumor Cell Inoculation: 1 x 10^5 4T1 cells are injected into the fourth mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Primary tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (length × width^2) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally at a dose of 30 mg/kg twice daily. The control group receives a vehicle solution.
-
Efficacy Endpoints:
-
Primary Tumor Growth: Tumor volumes are measured at regular intervals.
-
Metastasis: At the end of the study, mice are euthanized, and lungs are harvested. The number and volume of metastatic nodules on the lung surface are quantified.
-
Survival: In separate studies, mice are monitored for survival, and Kaplan-Meier survival curves are generated.
-
Conclusion
This compound demonstrates potent and selective inhibition of the TGF-β signaling pathway, translating to significant antitumor activity in preclinical models of colon and breast cancer. Notably, its ability to reduce metastatic burden in the challenging 4T1 model highlights its potential as a therapeutic agent for advanced cancers. While direct comparative efficacy data against other TGF-β inhibitors remains to be fully elucidated in head-to-head studies, the existing evidence positions this compound as a promising candidate for further clinical development, both as a monotherapy and in combination with other anticancer agents. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonclinical Profile of this compound (MDV6058), a Novel TGFβRI/Activin Like Kinase 5 Inhibitor Supports Clinical Evaluation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: PF-06952229 and Other TGF-β Pathway Inhibitors
An in-depth analysis for researchers and drug development professionals of the selective TGF-βR1 inhibitor, PF-06952229, benchmarked against other therapeutic agents targeting the transforming growth factor-beta (TGF-β) signaling pathway.
This guide provides a comprehensive comparison of this compound, a potent and selective small-molecule inhibitor of TGF-β receptor 1 (TGF-βR1), with other compounds targeting this critical signaling pathway implicated in cancer progression and immune evasion. The data presented is intended to offer an objective overview for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the TGF-β Signaling Cascade
This compound is an orally bioavailable inhibitor that specifically targets and binds to TGF-βR1, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] This binding action prevents the receptor's activation and subsequent signal transduction. The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor growth, invasion, and metastasis in advanced disease.[4] It is also a key player in creating an immunosuppressive tumor microenvironment.
By inhibiting TGF-βR1, this compound blocks the phosphorylation of downstream mediators SMAD2 and SMAD3. This abrogation of the canonical TGF-β/SMAD signaling cascade is designed to reverse the immunosuppressive effects within the tumor microenvironment, thereby enhancing the anti-tumor immune response.
Below is a diagram illustrating the TGF-β signaling pathway and the point of intervention for this compound.
Comparative Preclinical Activity
While direct head-to-head clinical trial data is limited, preclinical studies provide valuable insights into the comparative potency and efficacy of this compound and other TGF-β pathway inhibitors.
| Compound | Target | IC50 (in vitro) | Key Preclinical Findings |
| This compound | TGF-βR1 (ALK5) | 46-151 nM (total), 17-56 nM (unbound) for pSMAD2 inhibition in tumor and immune cells. | Potently inhibits TGF-β-stimulated SMAD2 phosphorylation. Reverses TGF-β-mediated suppression of IL-2 production in human T cells. Reduces lung metastatic lesions in a 4T1 syngeneic mouse model. |
| Galunisertib (LY2157299) | TGF-βR1 (ALK5) | 50 nM | Demonstrates anti-tumor activity in various animal models, both as a monotherapy and in combination with other agents. |
Experimental Protocols
To ensure reproducibility and accurate interpretation of the presented data, the following are summaries of the experimental methodologies employed in the preclinical evaluation of this compound.
In Vitro SMAD2 Phosphorylation Assay
Objective: To determine the potency of this compound in inhibiting TGF-β-induced SMAD2 phosphorylation in tumor and immune cells.
Methodology:
-
Cell Culture: Mouse mammary carcinoma (4T1), human breast carcinoma (MDA-MB-231), and human peripheral blood mononuclear cells (PBMCs) were cultured under standard conditions.
-
Compound Treatment: Cells were pre-incubated with varying concentrations of this compound for a specified period.
-
TGF-β Stimulation: Recombinant human TGF-β1 was added to the cell cultures to stimulate the signaling pathway.
-
Lysis and Protein Quantification: After stimulation, cells were lysed, and total protein concentration was determined.
-
pSMAD2 Detection: The levels of phosphorylated SMAD2 (pSMAD2) were quantified using a sensitive immunoassay, such as an ELISA or Western blot.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Murine Tumor Model
Objective: To evaluate the in vivo efficacy of this compound in inhibiting tumor growth and metastasis.
Methodology:
-
Animal Model: Syngeneic mouse models, such as BALB/c mice bearing 4T1 mammary carcinoma tumors, were used.
-
Tumor Implantation: 4T1 cells were implanted into the mammary fat pad of the mice.
-
Compound Administration: Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally at specified doses and schedules (e.g., 30 mg/kg twice daily).
-
Tumor Growth Monitoring: Primary tumor volume was measured regularly using calipers.
-
Metastasis Assessment: At the end of the study, lungs were harvested, and the number and volume of metastatic lesions were quantified.
-
Pharmacodynamic Analysis: Tumor and blood samples were collected to assess the levels of pSMAD2 to confirm target engagement.
The following diagram outlines the general workflow of the in vivo efficacy studies.
Clinical Development and Safety Profile
This compound has been evaluated in a Phase I clinical trial (NCT03685591) in patients with advanced solid tumors. The study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound.
-
Dose-Limiting Toxicities: At the 375 mg dose, dose-limiting toxicities included anemia, intracranial tumor hemorrhage, and hypertension.
-
Common Treatment-Related Adverse Events: The most frequent grade 3 treatment-related adverse events were increased alanine aminotransferase and anemia.
-
Clinical Activity: Some patients with advanced solid tumors, including a patient with prostate cancer, showed durable responses or disease stabilization.
It is important to note that the development of this compound was discontinued by Pfizer for strategic reasons.
Conclusion
This compound is a selective inhibitor of TGF-βR1 that has demonstrated potent preclinical activity in modulating the TGF-β signaling pathway and inhibiting tumor metastasis in animal models. Early clinical data suggested a manageable safety profile and some anti-tumor activity. When compared to other TGF-βR1 inhibitors like Galunisertib, this compound shows a similar mechanism of action and preclinical promise. The decision to discontinue its development appears to be based on strategic considerations rather than a lack of efficacy or safety concerns. This comparison provides a foundation for researchers to understand the landscape of TGF-β pathway inhibitors and the position of this compound within it. Further research and clinical trials of other compounds in this class will continue to elucidate the therapeutic potential of targeting this critical pathway in oncology.
References
Reproducibility of Published PF-06952229 Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the published data on PF-06952229, a selective inhibitor of the transforming growth factor-β (TGF-β) receptor 1 (TGFβR1). By objectively comparing its performance with alternative TGF-β inhibitors and presenting supporting experimental data, this document aims to facilitate the reproducibility of key findings and inform future research and development in this therapeutic area.
Executive Summary
This compound is an orally bioavailable small molecule that targets TGFβR1, a key component of the TGF-β signaling pathway.[1][2] Dysregulation of this pathway is implicated in various cancers, where it can promote tumor growth, metastasis, and immunosuppression.[1][3] this compound has demonstrated preclinical antitumor activity and has been evaluated in a Phase I clinical trial for advanced solid tumors (NCT03685591).[1][2][4] This guide summarizes the publicly available quantitative data, details the experimental protocols for pivotal studies, and provides a comparative overview with other TGF-β inhibitors, namely galunisertib (LY2157299) and LY3200882.
Data Presentation
In Vitro Activity
The inhibitory activity of this compound and comparators on TGF-β signaling has been quantified through various in vitro assays. The most common is the measurement of the half-maximal inhibitory concentration (IC50) against the phosphorylation of SMAD2 (pSMAD2), a downstream mediator of TGFβR1 activation.
| Compound | Assay | Cell Line/System | IC50 (nM) | Reference |
| This compound | pSMAD2 Inhibition | 4T1 (murine breast cancer) | 46 (total), 17 (unbound) | [1] |
| pSMAD2 Inhibition | MDA-MB-231 (human breast cancer) | 151 (total), 56 (unbound) | [1] | |
| pSMAD2 Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | [1] | |
| Galunisertib (LY2157299) | TβRI Kinase Inhibition | Cell-free | 56 | [5] |
| LY3200882 | TGFβRI Inhibition | Not specified | More potent and selective than galunisertib | [6] |
In Vivo Efficacy
Preclinical in vivo studies have evaluated the antitumor efficacy of this compound in syngeneic mouse models. A key model utilized is the 4T1 murine breast cancer model, which spontaneously metastasizes to the lungs.
| Compound | Animal Model | Dosing Regimen | Primary Tumor Growth Inhibition | Metastasis Inhibition | Reference |
| This compound | 4T1 murine breast cancer | 30 mg/kg, oral, twice daily | Not significant | Significantly reduced lung metastatic lesion volume (P = 0.0005) | [1] |
| This compound | MC38 colon carcinoma | Intermittent dosing (7 days on/7 days off) | Impressive pharmacological efficacy | Not specified | [7] |
Clinical Trial Data (NCT03685591)
A first-in-human, Phase I, dose-escalation study of this compound was conducted in patients with advanced solid tumors. The study evaluated the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound as a monotherapy and in combination with enzalutamide.[1][2]
Patient Demographics and Dosing:
-
Enrollment: 49 patients (42 in Part 1A - monotherapy; 7 in Part 1B - combination with enzalutamide).[1][2]
-
Dose Escalation (Monotherapy): 20 mg to 500 mg, orally, twice daily, on a 7 days on/7 days off schedule in 28-day cycles.[1][2]
Key Clinical Outcomes:
| Outcome | Details | Reference |
| Maximum Tolerated Dose (MTD) | Not explicitly defined in the provided abstracts. Dose-limiting toxicities were reported at 375 mg. | [1][2] |
| Adverse Events (AEs) | Most frequent Grade 3 treatment-related AEs were increased alanine aminotransferase and anemia (9.5% each). No Grade 4-5 treatment-related AEs were reported. | [1][2] |
| Pharmacokinetics (PK) | Plasma exposures were dose-proportional between 80 mg and 375 mg. | [1][2] |
| Pharmacodynamics (PD) | Confirmed target modulation of pSMAD2/3 in peripheral monocytes. | [1][2] |
| Efficacy | One patient with prostate cancer (monotherapy, 375 mg) achieved a confirmed partial response with a 31-month duration. Eight patients achieved stable disease. | [1][2] |
Experimental Protocols
In Vitro pSMAD2 Inhibition Assay
Objective: To determine the in vitro potency of TGF-β inhibitors by measuring the inhibition of TGF-β-induced SMAD2 phosphorylation.
General Protocol:
-
Cell Culture: Culture chosen cell lines (e.g., 4T1, MDA-MB-231) in appropriate media and conditions.[3]
-
Compound Treatment: Plate cells and treat with a serial dilution of the test compound (e.g., this compound) for a predetermined time.
-
TGF-β Stimulation: Stimulate the cells with a known concentration of TGF-β1 to induce SMAD2 phosphorylation.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
pSMAD2 Detection: Measure the levels of phosphorylated SMAD2 and total SMAD2 using methods such as:
-
Western Blot: Separate proteins by electrophoresis, transfer to a membrane, and probe with specific antibodies for pSMAD2 and total SMAD2.[8]
-
ELISA: Use a sandwich ELISA kit with antibodies specific for pSMAD2.
-
High-Content Imaging: Utilize immunofluorescence staining for pSMAD2 and automated microscopy and image analysis to quantify nuclear translocation of pSMAD2.[9][10]
-
-
Data Analysis: Normalize pSMAD2 levels to total SMAD2 or a housekeeping protein. Plot the percentage of inhibition against the compound concentration and fit to a dose-response curve to determine the IC50 value.[9]
In Vivo 4T1 Mouse Model of Metastatic Breast Cancer
Objective: To evaluate the in vivo efficacy of TGF-β inhibitors on primary tumor growth and metastasis.
Protocol Outline:
-
Animal Model: Use female BALB/c mice.[11]
-
Cell Line: Culture 4T1 murine breast cancer cells.[11]
-
Tumor Cell Implantation: Inject 4T1 cells into the mammary fat pad of the mice.[11]
-
Treatment: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer the test compound (e.g., this compound at 30 mg/kg) and vehicle orally, twice daily.[1]
-
Monitoring: Monitor tumor growth by caliper measurements. Monitor animal health and body weight.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the primary tumors and lungs.
-
Primary Tumor: Measure the final tumor volume and weight.
-
Metastasis: Quantify lung surface metastases by counting nodules or by histological analysis.[1]
-
-
Statistical Analysis: Compare the treatment groups to the vehicle control group using appropriate statistical tests (e.g., t-test, ANOVA).
Phase I Clinical Trial (NCT03685591) Protocol Summary
Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.
Key Protocol Elements:
-
Study Design: Open-label, multicenter, dose-escalation study.
-
Patient Population: Adults with advanced/metastatic solid tumors with high TGF-β signatures and/or epithelial-mesenchymal transition (EMT) expression who have failed standard therapies.
-
Inclusion Criteria (abbreviated):
-
Age ≥ 18 years.
-
ECOG performance status of 0 or 1.
-
Adequate organ function (bone marrow, renal, and liver).
-
-
Exclusion Criteria (abbreviated):
-
History of clinically significant tumor bleeding.
-
Major surgery within 4 weeks of the first dose.[7]
-
-
Dosing Regimen:
-
Assessments:
-
Safety: Monitoring of adverse events, laboratory tests, vital signs, and ECGs.
-
Pharmacokinetics: Collection of blood samples at specified time points to determine plasma concentrations of this compound.
-
Pharmacodynamics: Measurement of pSMAD2/3 in peripheral blood mononuclear cells.[4]
-
Efficacy: Tumor assessments according to RECIST criteria.
-
Signaling Pathways and Experimental Workflows
TGF-β Signaling Pathway and Inhibition by this compound
The diagram below illustrates the canonical TGF-β signaling pathway and the mechanism of action of this compound. TGF-β ligand binds to the TGF-β receptor type II (TGFβRII), which then recruits and phosphorylates TGFβR1. Activated TGFβR1 phosphorylates downstream signaling molecules SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate gene expression involved in cell growth, differentiation, and immune responses. This compound selectively inhibits the kinase activity of TGFβR1, thereby blocking the entire downstream signaling cascade.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the typical workflow for an in vivo study evaluating the efficacy of a TGF-β inhibitor like this compound in a mouse tumor model.
Caption: General workflow for an in vivo preclinical efficacy study.
Logical Relationship of Clinical Trial Phases
This diagram illustrates the logical progression of a clinical trial, from initial dose-finding to later-stage efficacy evaluation, as exemplified by the NCT03685591 study of this compound.
References
- 1. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of TGF-β Enhances the In Vivo Antitumor Efficacy of EGF Receptor–Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nonclinical Profile of this compound (MDV6058), a Novel TGFβRI/Activin Like Kinase 5 Inhibitor Supports Clinical Evaluation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Cross-Validation of PF-06952229: A Comparative Guide to a Novel TGF-β Receptor I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of PF-06952229, a selective, orally bioavailable inhibitor of the Transforming Growth Factor-β (TGF-β) receptor I (TGFβR1/ALK5), with other notable TGF-β pathway inhibitors. The objective is to present a clear cross-validation of its effects across different cancer types, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a potent small molecule inhibitor that targets the serine/threonine kinase activity of TGFβR1. By blocking this receptor, this compound prevents the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.[1] This mechanism of action has significant implications for cancer therapy, as the TGF-β pathway is a key driver of tumor progression, immune evasion, and the epithelial-to-mesenchymal transition (EMT). Preclinical and early clinical studies have demonstrated the potential of this compound in various solid tumors, including breast, colorectal, and prostate cancers.[2][3]
Comparative Preclinical Efficacy
The following tables summarize the in vitro and in vivo preclinical data for this compound and a selection of other TGF-β pathway inhibitors.
In Vitro Potency: Inhibition of SMAD2 Phosphorylation and Cell Growth
| Compound | Target | Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| This compound | TGFβR1 | MDA-MB-231 | Breast Cancer | 46.09 ± 2.05 (Total) / 17.28 ± 0.77 (Unbound) | pSMAD2 Inhibition |
| 4T1 | Breast Cancer | 66.73 ± 11.52 (Total) / 25.02 ± 4.32 (Unbound) | pSMAD2 Inhibition | ||
| Human PBMCs | - | 151.4 ± 20.62 (Total) / 56.78 ± 7.73 (Unbound) | pSMAD2 Inhibition | ||
| Galunisertib (LY2157299) | TGFβRI/ALK5 | - | - | 56 | Kinase Inhibition |
| ALK4/ALK5 | - | - | 77.7 (ALK4) / 172 (ALK5) | Kinase Inhibition | |
| Vactosertib (TEW-7197) | TGFβR1/ALK5 | CT-26 | Colon Cancer | 20 | Cell Growth Inhibition |
| mOS & hOS cell lines | Osteosarcoma | 800 - 2100 | Cell Growth Inhibition |
IC50 values represent the concentration of the drug required to inhibit a biological process by 50%. Lower values indicate higher potency. Data compiled from multiple sources.[1][4][5][6][7]
In Vivo Anti-Tumor Activity
| Compound | Cancer Model | Host | Dosing Regimen | Tumor Growth Inhibition (TGI) | Other Notable Effects |
| This compound | MC38 Colon Carcinoma (syngeneic) | Mouse | 7-day on/7-day off cycle | Efficacy demonstrated | ≥60% pSMAD2 inhibition in PBMCs |
| Galunisertib (LY2157299) | MX1 Breast Cancer (xenograft) | Nude Mouse | 75 mg/kg, twice daily | 10.3 ± 4.3 days tumor growth delay | - |
| Calu6 Lung Cancer (xenograft) | Nude Mouse | 75 mg/kg, twice daily | 8.3 ± 2.6 days tumor growth delay | - | |
| 4T1 Breast Cancer (syngeneic) | Mouse | 75 mg/kg, twice daily | 13 ± 2.4 days tumor growth delay | 4.5 days survival advantage | |
| Vactosertib (TEW-7197) | K7M2 Osteosarcoma (syngeneic) | BALB/c Mouse | 50 mg/kg, 5 days/week | Significant tumor growth inhibition | 100% survival at day 112 vs 20% in control |
| CT-26 Colon Cancer (xenograft) | BALB/c Mouse | Not specified | Significant reduction in tumor volume and weight | Increased tumor necrosis | |
| Bintrafusp Alfa | EMT-6 Breast Cancer (syngeneic) | Mouse | Not specified | 90% complete tumor regression (in combo w/ NHS-muIL12) | Prolonged survival |
TGI data is presented as reported in the respective studies. Direct comparison should be made with caution due to variations in experimental design. Data compiled from multiple sources.[4][8][9][10][11][12][13]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
References
- 1. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vactosertib potently improves anti-tumor properties of 5-FU for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]
- 8. Nonclinical Profile of this compound (MDV6058), a Novel TGFβRI/Activin Like Kinase 5 Inhibitor Supports Clinical Evaluation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. NHS-IL12 and bintrafusp alfa combination therapy enhances antitumor activity in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of PF-06952229 in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of PF-06952229, a selective inhibitor of Transforming Growth Factor-Beta Receptor 1 (TGF-βR1), with a focus on its performance in patient-derived xenograft (PDX) models. Due to the limited publicly available data on this compound in PDX models, this guide also includes data on other TGF-βR1 inhibitors, galunisertib and vactosertib, to offer a broader context for evaluating its potential therapeutic efficacy.
Overview of this compound
This compound is an orally bioavailable small molecule inhibitor that specifically targets TGF-βR1 (also known as ALK5).[1] By inhibiting TGF-βR1, this compound blocks the downstream signaling cascade, primarily the phosphorylation of SMAD2 and SMAD3, which are key mediators of TGF-β's diverse cellular effects.[1][2] The TGF-β signaling pathway is frequently dysregulated in cancer, playing a crucial role in tumor progression, immune evasion, and the epithelial-to-mesenchymal transition (EMT). This compound has shown antitumor activity in preclinical murine tumor models and has been investigated in a phase I clinical trial for advanced solid tumors.[3][4]
Efficacy Data in Preclinical Models
Table 1: Preclinical Efficacy of this compound in Non-PDX Models
| Model Type | Cancer Type | Treatment | Efficacy Endpoint | Observed Effect |
| Syngeneic | Breast Cancer (4T1) | This compound | Inhibition of pSMAD2 | Potent inhibition |
| Cell Line Xenograft | Breast Cancer (MDA-MB-231) | This compound | Inhibition of pSMAD2 | Potent inhibition |
| Mouse Prostate Organoid Culture | Prostate Cancer | This compound + Enzalutamide | Inhibition of pSMAD2, EMT markers | Blocked enzalutamide-induced pSMAD2 and EMT |
Comparative Efficacy of Other TGF-βR1 Inhibitors in PDX Models
To provide a benchmark for the potential efficacy of this compound, this section summarizes the available data for two other TGF-βR1 inhibitors, galunisertib and vactosertib, in PDX models.
Table 2: Efficacy of Galunisertib and Vactosertib in Patient-Derived Xenograft (PDX) Models
| Drug | Cancer Type | PDX Model Details | Treatment | Efficacy Endpoint | Observed Effect | Reference |
| Galunisertib (LY2157299) | Various Solid Tumors | Panel of 79 PDX models | Galunisertib | In vitro clonogenic assay | Growth inhibition in 6.3% (5/79) of models | [5][6] |
| Various Solid Tumors | Subset of 13 PDX models | Galunisertib (75 mg/kg, twice daily) | In vivo tumor growth | Distinct response patterns observed, suggesting microenvironment role | [7] | |
| Vactosertib (TEW-7197) | Osteosarcoma | Not specified | Vactosertib | In vivo tumor growth | Significantly inhibited tumor growth | [8][9] |
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
The following is a generalized protocol for the establishment of PDX models, based on common practices in the field.
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients, typically from surgical resection or biopsy, under sterile conditions.[10]
-
Sample Processing: The tumor tissue is minced into small fragments (approximately 3x3x3 mm).
-
Implantation: The tumor fragments are subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).[11][12] For certain cancer types, orthotopic implantation into the corresponding organ may be performed.
-
Tumor Growth and Passaging: Mice are monitored for tumor growth. Once a tumor reaches a specified size (e.g., 1.5 cm), it is harvested and can be serially passaged into subsequent generations of mice.[12]
-
Model Characterization and Banking: Established PDX models are characterized for histological and molecular features to ensure fidelity to the original patient tumor. Tumor samples are cryopreserved for future use.[11]
In Vivo Drug Efficacy Studies in PDX Models
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a therapeutic agent in established PDX models.
-
Cohort Establishment: A cohort of mice with established PDX tumors of a similar size (e.g., 100-200 mm³) is prepared.[10]
-
Randomization: Mice are randomized into control (vehicle) and treatment groups.
-
Drug Administration: The investigational drug (e.g., this compound) is administered according to the specified dose, schedule, and route (e.g., oral gavage). The control group receives the vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study. Animal health is also monitored for any signs of toxicity.[10]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., biomarker analysis, histology). Efficacy is typically determined by comparing the tumor growth in the treated group to the control group (e.g., tumor growth inhibition).
Mandatory Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for PDX model establishment and drug efficacy studies.
Conclusion
This compound is a promising inhibitor of the TGF-β signaling pathway with demonstrated preclinical activity. However, there is a clear need for studies evaluating its efficacy specifically in patient-derived xenograft models to better predict its clinical potential across various cancer types. The comparative data from other TGF-βR1 inhibitors in PDX models suggest that the tumor microenvironment plays a critical role in the response to these agents, highlighting the importance of using such models in preclinical evaluation. Future studies directly comparing this compound with other TGF-β inhibitors and standard-of-care therapies in well-characterized PDX models are warranted to guide its clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. Establishment of patient-derived xenograft [bio-protocol.org]
Unlocking Synergistic Potential: PF-06952229 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway presents a promising strategy to enhance the efficacy of conventional chemotherapy. PF-06952229, a potent and selective inhibitor of TGF-β receptor 1 (TGF-βR1), has demonstrated potential in preclinical and clinical settings. This guide provides an objective comparison of the synergistic effects observed when TGF-βR1 inhibitors, including this compound, are combined with chemotherapy, supported by available experimental data.
Rationale for Combination Therapy
Chemotherapeutic agents, while effective in inducing cancer cell death, can also paradoxically activate the TGF-β signaling pathway. This activation can promote epithelial-to-mesenchymal transition (EMT), enrich cancer stem-like cell (CSC) populations, and create an immunosuppressive tumor microenvironment, ultimately leading to drug resistance and tumor recurrence. By inhibiting TGF-βR1, this compound can counteract these effects, thereby sensitizing cancer cells to chemotherapy and improving therapeutic outcomes.
Preclinical Evidence of Synergy
While specific quantitative in vitro and in vivo data for this compound in combination with traditional chemotherapy agents are not extensively available in the public domain, preclinical studies on other selective TGF-βR1 inhibitors with similar mechanisms of action provide compelling evidence for the synergistic potential of this drug class.
In Vivo Synergistic Efficacy of TGF-βR1 Inhibitors with Chemotherapy
The following table summarizes key in vivo findings from preclinical studies of TGF-βR1 inhibitors in combination with chemotherapy. It is important to note that this data is not specific to this compound but is illustrative of the potential of this class of inhibitors.
| TGF-βR1 Inhibitor | Chemotherapy Agent | Cancer Model | Key Findings | Reference |
| Galunisertib (LY2157299) | Lomustine (CCNU) | Glioblastoma (U87MG xenograft) | Combination treatment resulted in a significant reduction in tumor volume compared to either agent alone. | [1] |
| TβRI-KI (unspecified) | Doxorubicin | Breast Cancer (4T1 orthotopic xenograft) | Combination treatment enhanced the efficacy of doxorubicin in reducing tumor growth and lung metastasis. Doxorubicin alone enhanced lung and bone metastasis, which was blocked by the combination. | [2] |
| EW-7197 | Paclitaxel | Breast Cancer (MDA-MB-231 xenograft) | Combinatorial treatment improved the therapeutic effect of paclitaxel by decreasing lung metastasis and increasing survival time. |
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative experimental protocols adapted from preclinical studies of TGF-βR1 inhibitors with chemotherapy. These protocols can serve as a reference for designing similar studies with this compound.
In Vivo Tumor Xenograft Study (Adapted from a study with a TβRI-KI and Doxorubicin)[2]
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: 4T1 murine breast cancer cells (5 x 104 cells in 50 µL PBS) are injected into the mammary fat pad.
-
Treatment Groups:
-
Vehicle control (e.g., PBS)
-
TβRI-KI (dose and schedule to be determined based on tolerability studies)
-
Doxorubicin (e.g., 5 mg/kg, intraperitoneally, once a week)
-
Combination of TβRI-KI and Doxorubicin
-
-
Treatment Initiation: Treatment is initiated when tumors reach a palpable size (e.g., approximately 100 mm3).
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: (length × width2) / 2.
-
Metastasis Analysis: At the end of the study, lungs and other organs are harvested, and metastatic nodules are counted.
-
Statistical Analysis: Tumor growth curves are analyzed using appropriate statistical methods (e.g., two-way ANOVA). Survival data is analyzed using the Kaplan-Meier method and log-rank test.
In Vitro Cell Viability and Synergy Analysis (General Protocol)
-
Cell Lines: A panel of relevant cancer cell lines is selected.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, the chemotherapeutic agent, and their combination at a constant ratio.
-
Viability Assay: After a specified incubation period (e.g., 72 hours), cell viability is assessed using a suitable method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) for each drug alone and in combination is calculated.
-
The Combination Index (CI) is calculated using the Chou-Talalay method to determine the nature of the drug interaction (synergism: CI < 1; additive effect: CI = 1; antagonism: CI > 1).
-
Conclusion
The available preclinical data for TGF-βR1 inhibitors strongly suggest a synergistic anti-tumor effect when combined with conventional chemotherapy across various cancer types. By targeting a key mechanism of chemoresistance, this compound holds the potential to significantly improve the efficacy of existing cancer treatments. Further preclinical studies specifically investigating this compound in combination with a broader range of chemotherapeutic agents are warranted to fully elucidate its synergistic potential and to guide the design of future clinical trials. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such investigations.
References
- 1. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of PF-06952229's Effect on Immune Modulation: A Comparative Guide
This guide provides an objective comparison of the immune-modulating effects of PF-06952229, a selective small-molecule inhibitor of Transforming Growth Factor-Beta (TGF-β) Receptor 1 (TGF-βR1), with other therapeutic alternatives targeting the TGF-β signaling pathway. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of these compounds.
Executive Summary
This compound is an orally bioavailable inhibitor of TGF-βR1, a key signaling protein that plays a crucial role in tumor immune evasion.[1] By blocking TGF-βR1, this compound aims to abrogate the immunosuppressive tumor microenvironment (TME) and enhance anti-tumor immunity.[1] This guide compares the preclinical and clinical data of this compound with other notable TGF-β pathway inhibitors: Galunisertib (LY2157299), Vactosertib (TEW-7197), and Fresolimumab (GC1008). While direct head-to-head comparative studies are limited, this document compiles available data to offer a comprehensive overview.
Data Presentation: Comparative Analysis of TGF-β Pathway Inhibitors
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the data are sourced from various independent studies, and experimental conditions may differ.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Assay Type | Cell Line/System | IC50 | Reference |
| This compound | TGF-βR1 | pSMAD2 Inhibition | Human and cynomolgus monkey PBMCs | ≥60% inhibition | [2] |
| Galunisertib | TGF-βR1 (ALK5) | Kinase Assay (Autophosphorylation) | Recombinant human TGF-βRI (T204D) | 51 nM | [3] |
| pSMAD2 Inhibition | A549 cells | 430 nM | |||
| Vactosertib | TGF-βR1 (ALK5) | Kinase Assay | Not Specified | 11 nM | [4] |
| Cell Growth Inhibition | Human Osteosarcoma cell lines | 0.79-2.1 µM |
Table 2: Preclinical In Vivo Anti-Tumor Efficacy
| Compound | Animal Model | Tumor Type | Dosing Regimen | Key Findings | Reference |
| This compound | Syngeneic MC38 mouse | Colon Carcinoma | 7-day on/7-day off cycle | Demonstrated efficacy | |
| 4T1 spontaneous metastatic syngeneic mouse | Breast Cancer | 30 mg/kg orally b.i.d. | Significantly reduced lung metastatic lesions | ||
| Galunisertib | 4T1 syngeneic mouse | Breast Cancer | 75 mg/kg BID | Inhibited tumor growth | |
| MX1 and Calu6 human xenograft | Breast and Lung Cancer | 75 mg/kg BID | Tumor growth delay | ||
| Vactosertib | Syngeneic mouse | Osteosarcoma | Not Specified | Inhibited tumor growth and pulmonary metastasis |
Table 3: Clinical Trial Data on Immune Modulation
| Compound | Clinical Trial Phase | Cancer Type(s) | Key Immune-Related Observations | Reference |
| This compound | Phase I (NCT03685591) | Advanced Solid Tumors | Target modulation of pSMAD2/3 in peripheral monocytes. | |
| Galunisertib | Phase Ib/IIa | Pancreatic Cancer, Glioma | Reversal of TGF-β and regulatory T cell-mediated suppression of human T cell proliferation in vitro. | |
| Vactosertib | Phase Ib | Relapsed/Refractory Multiple Myeloma | Reduced PD-1 expression on patient CD8+ T-cells. | |
| Fresolimumab | Phase I (NCT00356460) | Malignant Melanoma, Renal Cell Carcinoma | Preliminary evidence of antitumor activity; one partial response and six stable diseases. | |
| Phase II | Malignant Pleural Mesothelioma | New or enhanced levels of antibodies against MPM tumor lysates in some patients, correlating with increased overall survival. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for independent validation and comparison.
pSMAD2 Inhibition Assay
Objective: To determine the potency of a compound in inhibiting TGF-β-induced phosphorylation of SMAD2, a key downstream mediator of TGF-βR1 signaling.
Materials:
-
Cancer cell line (e.g., A549, HaCaT)
-
Recombinant human TGF-β1
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total SMAD2
-
Secondary antibody (HRP-conjugated)
-
Western blot apparatus and reagents
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with TGF-β1 (typically 1-5 ng/mL) for 30-60 minutes.
-
Wash the cells with cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
Quantify band intensities and normalize phospho-SMAD2 levels to total SMAD2.
T-Cell Proliferation Assay
Objective: To assess the effect of a compound on T-cell proliferation, often in the context of overcoming immunosuppression.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA))
-
Cell proliferation dye (e.g., CFSE, CellTrace™ Violet)
-
Test compound and vehicle control
-
Complete RPMI-1640 medium
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label the PBMCs with a cell proliferation dye according to the manufacturer's instructions.
-
Seed the labeled cells in a 96-well plate.
-
Add varying concentrations of the test compound or vehicle.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies or PHA.
-
Incubate the cells for 3-5 days.
-
Harvest the cells and analyze by flow cytometry to measure the dilution of the proliferation dye, which indicates cell division.
Cytokine Release Assay
Objective: To measure the secretion of key cytokines from immune cells following treatment with a test compound, providing insights into its immunomodulatory effects.
Materials:
-
PBMCs or isolated T-cells
-
T-cell stimulation reagents
-
Test compound and vehicle control
-
ELISA or multiplex immunoassay kits for cytokines of interest (e.g., IFN-γ, IL-2, TNF-α)
-
Plate reader
Procedure:
-
Isolate and culture immune cells as described in the T-cell proliferation assay.
-
Treat the cells with the test compound and/or stimulants.
-
Incubate for a specified period (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's protocols.
Syngeneic Mouse Tumor Model for In Vivo Efficacy
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of a compound in an immunocompetent animal model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6, BALB/c)
-
Syngeneic tumor cell line (e.g., MC38, 4T1)
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Flow cytometry antibodies for immune cell phenotyping
Procedure:
-
Implant tumor cells subcutaneously or orthotopically into the mice.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the desired dosing schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration and activation by flow cytometry.
Mandatory Visualization
Caption: TGF-β signaling pathway and points of intervention by this compound and alternatives.
Caption: General experimental workflow for evaluating the immune-modulating effects of TGF-β inhibitors.
References
Safety Operating Guide
Navigating the Safe Disposal of PF-06952229 in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like PF-06952229 are paramount for ensuring laboratory safety and regulatory compliance. While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not readily accessible, established best practices for potent, small molecule inhibitors provide a clear framework for its safe management.
Crucially, all disposal procedures must be conducted in strict accordance with the guidelines set forth by your institution's Environmental Health and Safety (EHS) department, as well as all applicable local, state, and federal regulations.
Essential Safety and Handling Protocols
Prior to initiating any disposal-related tasks, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes:
-
Gloves: Chemically resistant gloves, such as nitrile, should be worn at all times.
-
Eye Protection: Safety glasses equipped with side shields or chemical splash goggles are necessary to prevent eye exposure.
-
Protective Clothing: A standard laboratory coat is required to protect against skin contact.
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its physical state and whether it has contaminated other materials.
1. Unused or Expired Solid Compound: Any bulk, solid this compound that is unused or has expired must be treated as hazardous chemical waste.
-
Containment: Ensure the solid compound is securely sealed in its original or a compatible container.
-
Labeling: The container must be clearly and accurately labeled with the chemical name "this compound," its CAS number (1801333-55-0), and any known hazard warnings.
-
Storage and Pickup: The sealed and labeled container should be stored in a designated hazardous waste accumulation area. Contact your institution's EHS office to schedule a pickup.
2. This compound Solutions: Solutions containing this compound, commonly prepared in solvents such as Dimethyl Sulfoxide (DMSO), are to be disposed of as hazardous liquid waste.
-
Collection: All waste solutions should be collected in a chemically compatible, leak-proof container specifically designated for this waste stream.
-
Labeling: The waste container must be labeled with the names of all chemical components, including the solvent, and their estimated concentrations.
-
Segregation: Avoid mixing this compound waste with other, incompatible chemical waste streams.
-
Disposal: Arrange for the disposal of the liquid waste through your institution's hazardous waste management program.
3. Contaminated Laboratory Materials: Disposable items that have come into direct contact with this compound are considered solid hazardous waste.
-
Collection: Items such as pipette tips, tubes, and gloves should be collected in a designated, properly labeled hazardous waste container or bag.
-
Disposal: Once full, the container should be sealed and disposed of via the institutional EHS-managed waste stream.
4. Decontamination of Reusable Labware: For non-disposable items like glassware, a thorough decontamination process is necessary.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., ethanol) to dissolve and remove any residual compound. This rinseate must be collected and disposed of as hazardous liquid waste.
-
Secondary Wash: Following the solvent rinse, wash the glassware with soap and water.
Visual Guide to Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound in its various forms within the laboratory.
Caption: A procedural diagram for the safe disposal of this compound.
Summary of Disposal Guidelines
For quick reference, the table below summarizes the key disposal information for this compound.
| Waste Type | Disposal Protocol |
| Unused Solid this compound | Treat as hazardous chemical waste. Use a labeled, sealed container. |
| This compound Solutions | Collect as hazardous liquid waste in a labeled, compatible container. |
| Contaminated Disposables | Dispose of as solid hazardous waste in a designated, labeled container. |
| Primary Safety Contact | Your institution's Environmental Health and Safety (EHS) department. |
By adhering to these general yet crucial safety and disposal protocols, laboratory professionals can effectively manage the waste stream of investigational compounds like this compound, thereby fostering a secure and compliant research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
